Sal003
Description
The exact mass of the compound 3-Phenyl-N-(2,2,2-trichloro-1-((((4-chlorophenyl)amino)carbonothioyl)amino)ethyl)acrylamide is 462.966044 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNBASWNLOIQML-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1164470-53-4, 301359-91-1 | |
| Record name | (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)prop-2-enamide, (2E)-3-phenyl-N-[2,2,2-trichloro-1-[[ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sal003 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Molecular Mechanism of Sal003: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sal003 has emerged as a critical research tool for the modulation of the integrated stress response (ISR), a fundamental cellular pathway implicated in a myriad of diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and cell-permeable inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase. By preventing the dephosphorylation of eIF2α, this compound sustains a state of translational repression, offering a powerful method to study the physiological and pathological consequences of ISR activation. This document details the molecular interactions, signaling pathways, and downstream cellular effects of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of the GADD34:PP1c and CReP:PP1c Phosphatase Complexes
This compound is a derivative of the well-characterized ISR modulator, salubrinal, engineered for improved aqueous solubility and potency. The primary molecular mechanism of this compound is the inhibition of the phosphatase complexes responsible for the dephosphorylation of eIF2α. Specifically, this compound targets the catalytic subunit of protein phosphatase 1 (PP1c) in complex with its regulatory subunits, GADD34 (Growth Arrest and DNA Damage-inducible protein 34) and the constitutively expressed CReP (Constitutive Repressor of eIF2α Phosphorylation).
Under conditions of cellular stress, such as viral infection, amino acid deprivation, or endoplasmic reticulum (ER) stress, one or more of four specific kinases (PKR, PERK, GCN2, and HRI) phosphorylate eIF2α at its serine 51 residue. This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B, leading to a global attenuation of protein synthesis. This serves as a protective mechanism to conserve resources and initiate a transcriptional program to resolve the stress.
The dephosphorylation of eIF2α, mediated by the GADD34:PP1c and CReP:PP1c complexes, is a critical step in the negative feedback loop that terminates the ISR and restores normal protein synthesis. This compound, by inhibiting these complexes, prolongs the phosphorylated state of eIF2α, thereby locking the cell in a state of translational attenuation. While the precise binding site of this compound on the GADD34:PP1c or CReP:PP1c complex has not been fully elucidated, it is understood to disrupt the phosphatase activity towards p-eIF2α.
Signaling Pathway of this compound Action
The signaling cascade initiated by this compound culminates in the sustained phosphorylation of eIF2α and the subsequent downstream effects on protein synthesis. The pathway can be visualized as follows:
Figure 1. this compound signaling pathway leading to inhibition of eIF2α dephosphorylation.
Quantitative Data on this compound Activity
While this compound is widely cited as a potent inhibitor of eIF2α phosphatase, a specific half-maximal inhibitory concentration (IC50) value is not consistently reported in the public domain literature. However, its efficacy is typically demonstrated by observing a significant increase in the phosphorylation of eIF2α at micromolar concentrations in cell-based assays.
| Parameter | Description | Typical Effective Concentration | Reference |
| Cellular p-eIF2α Induction | Concentration of this compound leading to a detectable increase in phosphorylated eIF2α in cultured cells. | 5-20 µM | [1] |
| Translational Repression | Concentration of this compound causing a shift in polysome profiles, indicative of global translation inhibition. | 5-20 µM | [2] |
Experimental Protocols
Western Blot Analysis of eIF2α Phosphorylation
This protocol describes the methodology to assess the effect of this compound on the phosphorylation status of eIF2α in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and perform SDS-PAGE, followed by transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Figure 2. Experimental workflow for Western blot analysis of eIF2α phosphorylation.
Polysome Profiling to Assess Translational Repression
This protocol provides a method to analyze the effect of this compound on the distribution of ribosomes on mRNA, which is indicative of the global translation status.
Materials:
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Cycloheximide
-
PBS
-
Polysome lysis buffer
-
Sucrose solutions (e.g., 10% and 50% in polysome buffer)
-
Ultracentrifuge and swinging bucket rotor
-
Gradient maker and fractionator with a UV detector
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle as described above.
-
Translation Arrest: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 10 minutes at 37°C to arrest translation elongation.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide and lyse with polysome lysis buffer on ice.
-
Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.
-
Ultracentrifugation: Layer the cleared cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes. An increase in the 80S peak and a decrease in the polysome peaks upon this compound treatment indicate an inhibition of translation initiation.
Conclusion
This compound is a powerful pharmacological tool for inducing and studying the integrated stress response. Its mechanism of action, centered on the inhibition of the GADD34:PP1c and CReP:PP1c eIF2α phosphatase complexes, provides a robust method to manipulate protein synthesis in a controlled manner. The experimental protocols detailed in this guide offer a framework for researchers to investigate the multifaceted roles of the ISR in health and disease, paving the way for the development of novel therapeutic strategies targeting this critical cellular pathway.
References
The Role of Sal003 in the Regulation of Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sal003 is a potent and cell-permeable small molecule that acts as a selective inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase complexes. By preventing the dephosphorylation of eIF2α, this compound effectively increases the levels of phosphorylated eIF2α (p-eIF2α), a key event in the integrated stress response (ISR). This leads to a global attenuation of protein synthesis, while paradoxically promoting the translation of specific stress-related messenger RNAs (mRNAs), most notably activating transcription factor 4 (ATF4). This guide provides an in-depth technical overview of this compound's mechanism of action, its role in regulating protein synthesis, and detailed protocols for its experimental application.
Introduction
The regulation of protein synthesis is a critical cellular process that allows for rapid adaptation to various physiological and pathological conditions. A central hub for this regulation is the phosphorylation of eIF2α on its serine 51 residue. This phosphorylation event is triggered by a family of four stress-activated kinases: PERK, GCN2, PKR, and HRI, each responding to distinct cellular stresses such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency, respectively. Phosphorylated eIF2α competitively inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in the formation of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for the initiation of translation.
This compound, a derivative of salubrinal, has emerged as a valuable chemical tool to study the consequences of sustained eIF2α phosphorylation.[1][2] It acts by inhibiting the phosphatase complexes responsible for dephosphorylating p-eIF2α, primarily the GADD34:PP1 and CReP:PP1 complexes.[3][4] This sustained phosphorylation mimics a chronic stress state and has been instrumental in elucidating the downstream effects on gene expression and cellular fate.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of eIF2α dephosphorylation.[5] This leads to an accumulation of p-eIF2α, which has two major consequences for protein synthesis:
-
Global Attenuation of Protein Synthesis: Increased p-eIF2α levels sequester the guanine nucleotide exchange factor eIF2B, thereby limiting the availability of the eIF2-GTP-Met-tRNAi ternary complex. This results in a widespread inhibition of cap-dependent translation initiation.
-
Preferential Translation of Specific mRNAs: A subset of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions (5'-UTRs), such as ATF4, are preferentially translated under conditions of high p-eIF2α. The scanning 43S preinitiation complex, after translating the first uORF, is delayed in reacquiring a new ternary complex. This delay allows it to bypass inhibitory downstream uORFs and reinitiate at the main coding sequence, leading to increased protein expression.
The signaling pathway initiated by this compound is a key component of the Integrated Stress Response (ISR).
Signaling Pathway of this compound-Induced Protein Synthesis Regulation
Caption: this compound inhibits eIF2α phosphatase complexes, leading to p-eIF2α accumulation, which inhibits global translation and promotes ATF4 synthesis.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound treatment in different cell types.
| Cell Line | This compound Concentration | Treatment Duration | Effect on p-eIF2α | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 20 µM | 1-12 hours | Sharp increase | |
| HeLa Cells | 10 µM | 1 hour | Increased phosphorylation | |
| Human Renal Proximal Tubular Cells (HK-2) | 5 µM | 1 hour | Enhanced cisplatin-induced phosphorylation | |
| Rat Nucleus Pulposus (NP) Cells | 5 µM | 2 hours (pretreatment) | Upregulation |
| Cell Line | This compound Concentration | Treatment Duration | Downstream Effect | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 20 µM | Not specified | Dissociation of polysomes | |
| HeLa Cells | 10 µM | 1 hour | Enhanced SubAB-induced apoptotic signaling | |
| Human Renal Proximal Tubular Cells (HK-2) | 5 µM | 4 hours | Enhanced ATF4 and HO-1 expression | |
| Rat Nucleus Pulposus (NP) Cells | 5 µM | 24 hours | Downregulation of ATF4, ATF6, BiP, CHOP, IRE1α, and XBP-1s mRNA induced by Thapsigargin |
Experimental Protocols
Western Blot Analysis of eIF2α Phosphorylation
This protocol describes the detection of p-eIF2α in cell lysates following this compound treatment.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Mouse anti-total eIF2α, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system and membranes
Procedure:
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with the desired concentration of this compound (e.g., 5-20 µM) for the specified duration (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes.
-
Protein Quantification: Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize p-eIF2α to total eIF2α and a loading control like β-actin.
Polysome Profiling to Assess Global Translation
This protocol allows for the analysis of ribosome loading onto mRNAs as a measure of translation initiation.
Materials:
-
Cell culture reagents
-
This compound
-
Cycloheximide (CHX)
-
Ice-cold PBS with CHX
-
Polysome lysis buffer
-
Sucrose solutions (10% and 50% w/v in gradient buffer)
-
Gradient maker and ultracentrifuge with a swinging bucket rotor
-
Fractionation system with a UV detector (254 nm)
Procedure:
-
Cell Treatment: Treat cells with this compound as described above. Ten minutes before harvesting, add cycloheximide (100 µg/mL) to the culture medium to arrest translation elongation.
-
Cell Lysis: Wash cells with ice-cold PBS containing CHX. Lyse cells in polysome lysis buffer on ice.
-
Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cytoplasmic extract onto the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes. A decrease in the polysome-to-monosome ratio indicates an inhibition of translation initiation.
Experimental Workflow for Studying this compound's Effects
Caption: A typical workflow for investigating the molecular effects of this compound on cultured cells.
Conclusion
This compound is an invaluable tool for studying the intricate mechanisms of protein synthesis regulation and the integrated stress response. Its ability to specifically inhibit eIF2α dephosphorylation allows for the controlled induction of a cellular state that mimics chronic stress, providing a powerful system to investigate the downstream consequences on gene expression, cell survival, and apoptosis. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of translational control and cellular stress signaling.
References
- 1. dirusciolab.com [dirusciolab.com]
- 2. researchgate.net [researchgate.net]
- 3. GADD34 function in protein trafficking promotes adaptation to hyperosmotic stress in human corneal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Sal003: Chemical Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of this compound, a potent and cell-permeable inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase. This compound, a derivative of salubrinal, serves as a critical tool in the study of cellular stress responses, protein synthesis regulation, and their implications in various disease models. This document outlines its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in laboratory settings.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the chemical name (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[[(4-chlorophenyl)amino]thioxomethyl]amino]ethyl]-2-propenamide.[1] Its structure is characterized by a central trichloroethyl group linked to a phenylpropenamide and a chlorophenyl thiourea moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[[(4-chlorophenyl)amino]thioxomethyl]amino]ethyl]-2-propenamide | [1] |
| Molecular Formula | C₁₈H₁₅Cl₄N₃OS | [1][2] |
| Molecular Weight | 463.21 g/mol | [3] |
| CAS Number | 1164470-53-4 | |
| Purity | ≥98% (HPLC) | |
| Appearance | Off-white solid | |
| Solubility | Soluble in DMSO to 100 mM | |
| Storage | Store at -20°C, protected from light and moisture. Stock solutions can be stored at -80°C for up to 2 years. |
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the cellular phosphatase complexes that dephosphorylate the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51. This inhibition leads to an accumulation of phosphorylated eIF2α (p-eIF2α).
Phosphorylation of eIF2α is a key event in the Integrated Stress Response (ISR), a central pathway that allows cells to adapt to various stress conditions such as viral infection, endoplasmic reticulum (ER) stress, amino acid deprivation, and heme deficiency. Increased levels of p-eIF2α attenuate global protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which in turn regulates the expression of genes involved in stress adaptation, apoptosis, and metabolism.
Signaling Pathway of this compound Action
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Stock Solution (e.g., 40 mM in DMSO):
-
This compound is readily soluble in dimethyl sulfoxide (DMSO).
-
To prepare a 40 mM stock solution, dissolve 4.63 mg of this compound (MW: 463.21 g/mol ) in 250 µL of high-purity DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
Working Solution (Cell Culture):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration (e.g., 5-20 µM).
-
Ensure thorough mixing before adding to the cells. It is recommended to prepare the working solution fresh for each experiment.
Western Blot Analysis of eIF2α Phosphorylation
This protocol describes the detection of p-eIF2α in cell lysates following treatment with this compound.
Materials:
-
Cells of interest (e.g., mouse embryonic fibroblasts, PC12 cells)
-
This compound
-
1X Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 20 µM) for various time points (e.g., 1, 3, 6, 12 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample (typically 20-40 µg per lane) and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-eIF2α (Ser51) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total eIF2α to confirm equal protein loading.
Experimental Workflow: Western Blot for p-eIF2α
Apoptosis Assay by Flow Cytometry
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and duration. A positive control for apoptosis (e.g., staurosporine) and a vehicle control should be included.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late-stage apoptosis or necrosis.
Cell Viability Assay (CCK-8)
This protocol is for assessing the cytotoxicity of this compound and its effect on cell proliferation using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well for cytotoxicity or 2.5x10³ cells/well for proliferation studies.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 µM).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro and In Vivo Applications
Table 2: Summary of Reported this compound Applications and Effects
| Application | Model System | Concentration/Dose | Duration | Observed Effect | Reference |
| eIF2α Phosphorylation | Mouse Embryonic Fibroblasts (MEFs) | 20 µM | 1-12 hours | Sharply increased eIF2α phosphorylation. | |
| Apoptosis Enhancement | Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 1 hour | Enhanced subtilase cytotoxin (SubAB)-induced apoptotic signaling. | |
| Cell Viability | Rat Nucleus Pulposus (NP) Cells | 10-40 µM | 24 hours | Exhibited cytotoxicity at concentrations ≥10 µM. | |
| Memory Impairment | Rats | 20 µM (2 µL) | 8 minutes (post-injection) | Impaired contextual and spatial long-term memory. | |
| IVDD Alleviation | Rat Model of Intervertebral Disc Degeneration (IVDD) | 5 µM (5 µL injection) | Weekly | Inhibited apoptosis and extracellular matrix degradation. |
Conclusion
This compound is a valuable pharmacological tool for modulating the Integrated Stress Response through the targeted inhibition of eIF2α dephosphorylation. Its cell-permeable nature and well-characterized mechanism of action make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into cellular homeostasis, stress signaling, and the pathogenesis of diseases where these pathways are implicated.
References
The Impact of Sal003 on Eukaryotic Translation Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sal003 is a potent, cell-permeable small molecule that acts as a specific inhibitor of the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). By targeting the regulatory subunits of protein phosphatase 1 (PP1), namely GADD34 (PPP1R15A) and CReP (PPP1R15B), this compound effectively increases the levels of phosphorylated eIF2α (p-eIF2α). This accumulation of p-eIF2α serves as a critical cellular switch, leading to a global attenuation of protein synthesis while paradoxically promoting the translation of a select subset of mRNAs, most notably the transcription factor ATF4. This dual effect positions this compound as a valuable tool for studying the integrated stress response (ISR) and as a potential therapeutic agent in diseases characterized by ER stress and protein misfolding. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative effects on key cellular markers, and detailed protocols for its experimental application.
Mechanism of Action
Eukaryotic translation initiation is a tightly regulated process, with the phosphorylation of eIF2α on serine 51 being a key control point. Under cellular stress conditions, various kinases phosphorylate eIF2α, which then competitively inhibits its guanine nucleotide exchange factor, eIF2B. This leads to a global reduction in the formation of the eIF2-GTP-Met-tRNAi ternary complex, a crucial component for the initiation of translation.
This compound intervenes in the dephosphorylation step of this cycle. It inhibits the phosphatase complexes formed by the catalytic subunit PP1 and its regulatory subunits GADD34 and CReP.[1][2] This inhibition leads to a sustained increase in the levels of p-eIF2α, mimicking a persistent stress signal.
The consequences of elevated p-eIF2α are twofold:
-
Global Translation Attenuation: The general machinery for protein synthesis is dampened, conserving cellular resources.
-
Preferential mRNA Translation: A specific class of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as ATF4, are preferentially translated. This occurs because the low levels of the ternary complex favor re-initiation at the authentic start codon of these specific mRNAs.
dot
Caption: A typical workflow for Western blot analysis to measure protein expression and phosphorylation.
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-15%)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Resuspend cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-eIF2α signal to total eIF2α and the ATF4 signal to the loading control.
Polysome Profiling
This technique separates mRNAs based on the number of associated ribosomes, allowing for an assessment of global and specific mRNA translation.
Materials:
-
This compound-treated and control cells
-
Cycloheximide (CHX)
-
Lysis buffer (containing CHX, RNase inhibitors, and protease inhibitors)
-
Sucrose solutions (e.g., 10% and 50% in lysis buffer base)
-
Ultracentrifuge and swinging bucket rotor (e.g., SW41Ti)
-
Gradient maker
-
Fractionation system with a UV detector (254 nm)
-
RNA extraction kit (e.g., TRIzol)
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time. Add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes before harvesting to arrest ribosome translocation.
-
Cell Lysis: Wash cells with ice-cold PBS containing CHX. Lyse cells in an appropriate lysis buffer on ice. Centrifuge to pellet nuclei and mitochondria.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes using a gradient maker.
-
Loading and Ultracentrifugation: Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
RNA Extraction: Extract RNA from each fraction using a suitable method like TRIzol extraction.
-
Analysis: Analyze the distribution of specific mRNAs (e.g., ATF4, β-actin) across the fractions using RT-qPCR to determine their translational status. A shift of an mRNA to lighter fractions (monosomes) indicates decreased translation, while a shift to heavier fractions (polysomes) indicates increased translation.
Cell Viability Assay (CCK-8)
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Logical Relationships and Downstream Effects
The inhibition of eIF2α dephosphorylation by this compound initiates a cascade of events that ultimately impact cellular fate.
dot
References
The Cellular Impact of Sal003: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sal003 is a potent and cell-permeable small molecule that acts as an inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatases. By preventing the dephosphorylation of eIF2α, this compound effectively increases the levels of phosphorylated eIF2α (p-eIF2α), a critical regulator of protein synthesis and stress response pathways. This guide provides a comprehensive technical overview of the cellular pathways affected by this compound, with a focus on its role in the Integrated Stress Response (ISR) and its potential therapeutic applications. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Inhibition of eIF2α Dephosphorylation
This compound's primary mechanism of action is the inhibition of cellular phosphatase complexes that target p-eIF2α. This inhibition leads to a sustained increase in the phosphorylation of eIF2α at the serine 51 residue. Phosphorylation of eIF2α is a key event in the Integrated Stress Response (ISR), a central signaling network that allows cells to adapt to various stress conditions.
The ISR is initiated by four main kinases, each responding to different types of cellular stress:
-
PKR (Protein Kinase R): Activated by double-stranded RNA (dsRNA), often associated with viral infection.
-
PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by unfolded or misfolded proteins in the endoplasmic reticulum (ER stress).[1]
-
HRI (Heme-Regulated Inhibitor): Activated by heme deficiency, oxidative stress, and mitochondrial dysfunction.
-
GCN2 (General Control Nonderepressible 2): Activated by amino acid deprivation.
All four kinases converge on the phosphorylation of eIF2α, which in turn attenuates global protein synthesis to conserve resources and initiates the preferential translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[2][3] this compound, by inhibiting the phosphatases that counteract these kinases, amplifies and prolongs the downstream effects of eIF2α phosphorylation.
References
Sal003 and its Impact on the Integrated Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by a variety of stress conditions, culminating in the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This event leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve stress. Sal003, a potent and cell-permeable small molecule, has emerged as a key tool for studying and modulating the ISR. It functions as an inhibitor of eIF2α phosphatases, thereby prolonging the phosphorylated state of eIF2α and amplifying the downstream effects of the ISR. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on the ISR, with a focus on its applications in various research contexts, from neurodegenerative diseases to cancer. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to serve as a comprehensive resource for researchers in the field.
Introduction to the Integrated Stress Response (ISR)
The ISR is a convergent signaling pathway that is activated by a wide range of cellular stresses, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency. Four main kinases are responsible for phosphorylating eIF2α on its serine 51 residue in response to these different stresses:
-
PERK (PKR-like endoplasmic reticulum kinase): Activated by the accumulation of unfolded proteins in the ER.
-
GCN2 (General control nonderepressible 2): Activated by amino acid starvation.
-
PKR (Protein kinase R): Activated by double-stranded RNA, a hallmark of viral infection.
-
HRI (Heme-regulated inhibitor kinase): Activated by heme deficiency.
Phosphorylation of eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global attenuation of cap-dependent translation. However, this also allows for the preferential translation of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably the activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant responses, and apoptosis. The transient nature of ISR activation is critical for cell survival, and dephosphorylation of eIF2α by phosphatases, such as the one containing the GADD34 regulatory subunit, is a key step in restoring normal protein synthesis.
This compound: A Potent Modulator of the ISR
This compound is a derivative of the well-known eIF2α phosphatase inhibitor, salubrinal, with improved aqueous solubility.[1][2] It acts as a potent and cell-permeable inhibitor of the phosphatase complexes that dephosphorylate eIF2α.[1][2] By inhibiting these phosphatases, this compound effectively traps eIF2α in its phosphorylated state, leading to a sustained activation of the ISR. This property makes this compound a valuable tool for investigating the downstream consequences of prolonged ISR activation in various cellular and disease models.
Mechanism of Action
The primary molecular target of this compound is the protein phosphatase 1 (PP1) complex, specifically the holoenzymes that include the regulatory subunits GADD34 (PPP1R15A) and CReP (PPP1R15B). These subunits are responsible for directing the catalytic subunit of PP1 to dephosphorylate eIF2α. By inhibiting this dephosphorylation step, this compound prolongs the signal initiated by the ISR kinases, leading to a sustained reduction in global protein synthesis and an extended period of ATF4 translation.
Figure 1: Mechanism of this compound action on the Integrated Stress Response.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data on the activity of this compound from various studies. It is important to note that the effective concentration of this compound can vary depending on the cell type and the specific experimental conditions.
| Parameter | Cell Line / Model System | Value | Reference |
| Highest Non-toxic Dose | DN Fibroblasts | 2.5 µM | [2](--INVALID-LINK--) |
| Effective Concentration | Rat Nucleus Pulposus Cells | 5 µM | (--INVALID-LINK--) |
| Concentrations for Synergy Studies | Head and Neck Squamous Cell Carcinoma (FaDu, SCC4) | 0.4, 2, 20, 50 µM | (--INVALID-LINK--) |
| In Vivo Dosage (Rat IVDD model) | Sprague-Dawley Rats | 5 µL of 5 µM solution | (--INVALID-LINK--) |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the ISR.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For example, for a 6-well plate, seed 2.5 x 10^5 cells per well.
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 2.5 µM, 5 µM, or as determined by dose-response experiments).
-
Incubation: Replace the old medium with the this compound-containing medium and incubate for the desired period (e.g., 6, 12, 24, or 48 hours).
Western Blot Analysis of ISR Markers
This protocol is a composite based on standard Western blotting procedures and information from studies using this compound.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. The specific dilutions should be optimized for each antibody.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Figure 2: Western Blotting Workflow for ISR Marker Analysis.
Real-Time Quantitative PCR (RT-qPCR) for ISR Target Genes
-
RNA Extraction:
-
Following this compound treatment, extract total RNA from cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
-
RT-qPCR:
-
Perform RT-qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Use primers specific for ATF4, CHOP, GADD34, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The cycling conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships influenced by this compound.
Figure 3: Downstream Signaling Cascade of this compound-induced ISR Activation.
Conclusion
This compound is an invaluable pharmacological tool for the study of the Integrated Stress Response. Its ability to potently and specifically inhibit eIF2α dephosphorylation allows for the controlled and sustained activation of the ISR, providing a powerful means to dissect its complex downstream consequences. This technical guide has provided a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways. It is our hope that this resource will facilitate further research into the multifaceted roles of the ISR in health and disease, and ultimately contribute to the development of novel therapeutic strategies targeting this critical cellular stress response pathway.
References
Preliminary Studies on Sal003 in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sal003 is a potent and cell-permeable small molecule that acts as an inhibitor of eukaryotic translation initiation factor 2α (eIF2α) phosphatase complexes.[1][2] By blocking the dephosphorylation of eIF2α, this compound effectively increases the levels of phosphorylated eIF2α (p-eIF2α) within the cell.[1][3] This accumulation of p-eIF2α is a key event in the Integrated Stress Response (ISR), a cellular signaling network activated by various stress conditions, including endoplasmic reticulum (ER) stress. This guide summarizes the preliminary findings on the effects of this compound in various cell culture models, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Data Presentation
The following tables summarize the quantitative data from cell culture studies investigating the effects of this compound.
Table 1: Effect of this compound on Cell Viability and Proliferation of Rat Nucleus Pulposus (NP) Cells
| Concentration (μM) | Cell Viability (% of Control) after 24h | Cell Proliferation (OD450) after 24h | Cell Proliferation (OD450) after 48h | Cell Proliferation (OD450) after 72h |
| 0 (Control) | 100 | ~1.0 | ~1.5 | ~2.0 |
| 1.25 | Not significantly different from control | Not reported | Not reported | Not reported |
| 2.5 | Not significantly different from control | ~1.0 | ~1.6 | ~2.2 |
| 5 | Not significantly different from control | ~1.0 | ~1.8 | ~2.5 |
| 10 | Not significantly different from control | ~1.0 | ~1.5 | ~2.1 |
| 20 | Significant decrease | ~0.9 | ~1.4 | ~1.8 |
| 40 | Significant decrease | ~0.8 | ~1.2 | ~1.5 |
*Data are approximated from graphical representations in the source study. A concentration of 5 μM was found to be optimal for promoting proliferation at 48 and 72 hours.
Table 2: Effect of this compound on Gene and Protein Expression in Thapsigargin (Tg)-treated Rat NP Cells
| Target | Treatment | Relative mRNA Expression (Fold Change) | Protein Expression (Fold Change) |
| ER Stress Markers | |||
| ATF4 | Tg | Increased | Increased |
| Tg + this compound (5µM) | Decreased vs. Tg | Decreased vs. Tg | |
| CHOP | Tg | Increased | Increased |
| Tg + this compound (5µM) | Decreased vs. Tg | Decreased vs. Tg | |
| BIP | Tg | Increased | Increased |
| Tg + this compound (5µM) | Decreased vs. Tg | Decreased vs. Tg | |
| IRE1α | Tg | Increased | Increased |
| Tg + this compound (5µM) | Decreased vs. Tg | Decreased vs. Tg | |
| Apoptosis Marker | |||
| Cleaved Caspase-3 | Tg | Not reported | Increased |
| Tg + this compound (5µM) | Not reported | Decreased vs. Tg | |
| Extracellular Matrix (ECM) Components | |||
| Aggrecan | Tg | Decreased | Decreased |
| Tg + this compound (5µM) | Increased vs. Tg | Increased vs. Tg | |
| ECM Degrading Enzymes | |||
| MMP3 | Tg | Increased | Increased |
| Tg + this compound (5µM) | Decreased vs. Tg | Decreased vs. Tg | |
| MMP9 | Tg | Increased | Increased |
| Tg + this compound (5µM) | Decreased vs. Tg | Decreased vs. Tg | |
| MMP13 | Tg | Increased | Increased |
| Tg + this compound (5µM) | Decreased vs. Tg | Decreased vs. Tg | |
| ADAMTS5 | Tg | Increased | Not reported |
| Tg + this compound (5µM) | Decreased vs. Tg | Not reported |
This table summarizes findings that this compound can counteract the effects of the ER stress inducer thapsigargin by downregulating markers of the ER stress pathway and apoptosis, while inhibiting the degradation of the extracellular matrix.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is based on studies using primary rat nucleus pulposus (NP) cells.
-
Cell Isolation and Culture:
-
Isolate NP tissues from the intervertebral discs of Sprague-Dawley rats.
-
Digest the tissue with 1% collagenase II for 2 hours to isolate primary NP cells.
-
Culture the isolated cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a standard cell culture incubator at 37°C with 5% CO2.
-
-
This compound Preparation and Application:
-
Prepare a stock solution of this compound (e.g., 40 mM) by dissolving it in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium.
-
Treat the cells for the time periods specified in the experimental design.
-
Cell Viability and Proliferation Assay (CCK-8)
This protocol is used to assess the cytotoxicity and proliferative effects of this compound.
-
Cytotoxicity Assessment:
-
Seed 1 x 10⁴ cells per well in a 96-well plate.
-
After cell attachment, treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20, and 40 μM) for 24 hours.
-
Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Proliferation Assessment:
-
Seed 2.5 x 10³ cells per well in a 96-well plate.
-
Treat the cells with different concentrations of this compound.
-
Perform the CCK-8 assay at different time points (e.g., 24, 48, and 72 hours) as described above.
-
Gene Expression Analysis (RT-qPCR)
This protocol is to quantify the changes in mRNA levels of target genes.
-
After treating the cells with this compound and/or an ER stress inducer like thapsigargin, harvest the cells.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (RT-qPCR) using a qPCR system and a suitable fluorescent dye (e.g., SYBR Green).
-
Use specific primers for the target genes (e.g., ATF4, CHOP, MMP3, MMP9, MMP13, ADAMTS5, Aggrecan) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Protein Expression Analysis (Western Blotting)
This protocol is to detect and quantify changes in protein levels.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-eIF2α, ATF4, CHOP, MMP3, MMP9, MMP13, Aggrecan, Cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Mandatory Visualization
Signaling Pathway of this compound in ER Stress
Caption: this compound mechanism of action in the ER stress pathway.
Experimental Workflow for a Cell-Based Assay
Caption: General experimental workflow for studying this compound in cell culture.
References
Methodological & Application
Sal003 Treatment Protocol for Inducing eIF2α Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing Sal003, a potent and cell-permeable inhibitor of eukaryotic translation initiation factor 2α (eIF2α) phosphatases, for inducing eIF2α phosphorylation. This compound, a derivative of salubrinal with improved aqueous solubility, effectively blocks the dephosphorylation of eIF2α, leading to a sustained increase in its phosphorylated state.[1][2] This accumulation of phosphorylated eIF2α (p-eIF2α) is a key event in the Integrated Stress Response (ISR), a cellular signaling network activated by various stress conditions.[3][4] By inhibiting the GADD34/PP1 and CReP/PP1 phosphatase complexes, this compound serves as a powerful tool to study the downstream consequences of the ISR, including translational attenuation and the preferential translation of specific stress-related mRNAs like ATF4.[5] These application notes offer detailed protocols for in vitro and in vivo applications of this compound, methods for assessing its biological effects, and a summary of reported quantitative data.
Mechanism of Action
This compound functions by specifically inhibiting the phosphatase complexes responsible for dephosphorylating eIF2α at Serine 51. Under basal conditions, eIF2α is part of the eIF2 complex, which delivers initiator methionyl-tRNA to the ribosome to commence protein synthesis. Various cellular stresses, such as endoplasmic reticulum (ER) stress, viral infection, amino acid deprivation, and heme deficiency, activate one of four eIF2α kinases (PERK, PKR, GCN2, and HRI). These kinases phosphorylate eIF2α, which then sequesters the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis. However, this state of translational repression paradoxically allows for the preferential translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4), a key regulator of stress-response genes.
This compound circumvents the need for an upstream stressor to induce eIF2α phosphorylation by directly targeting the counter-regulatory dephosphorylation step. It inhibits the catalytic subunit of Protein Phosphatase 1 (PP1) in complex with its regulatory subunits, GADD34 (PPP1R15A) and CReP (PPP1R15B). This leads to a rapid and sustained increase in the levels of p-eIF2α.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using this compound to induce eIF2α phosphorylation.
Table 1: In Vitro Dose-Response and Time-Course of this compound Treatment
| Cell Type | Concentration (μM) | Incubation Time | Observed Effect on p-eIF2α | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 20 | 1, 3, 6, 12 hours | Sharply increased phosphorylation | |
| Mouse Embryonic Fibroblasts (MEFs) | 10 | 8 hours | Increased phosphorylation | |
| HeLa Cells | 10 | 1 hour | Enhanced apoptotic signaling | |
| Head and Neck Squamous Cell Carcinoma (FaDu, SCC4) | 10, 20, 50 | Not specified | Increased phosphorylation | |
| Corneal Epithelial Cells | 0.6, 1.2, 2.5, 5, 10 | Not specified | Upregulation of p-eIF2α | |
| Dupuytren's Nanomedicine (DN) Fibroblasts | 2.5 | 3 days | 2.4-fold increase in phosphorylation | |
| PC12 Cells | 30 | 48 hours | Increased phosphorylation |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Rat | 5 μM (5 μL) | Intradiscal injection | Alleviated intervertebral disc degeneration | |
| Mouse | 20 μM (intrahippocampal injection) | Intrahippocampal | Impaired contextual memory | |
| Rat | Not specified | Not specified | Impaired spatial long-term memory formation | |
| Mouse | 40 pmol per animal | Intracerebral | Impaired long-term memory | |
| Mouse | 0.5 μL/hemisphere (intracranial) | Intracranial | Reduced cue-induced cocaine craving |
Experimental Protocols
In Vitro Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce eIF2α phosphorylation.
Materials:
-
This compound (e.g., from MedchemExpress, Selleck Chemicals, Tocris Bioscience)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors
-
96-well plates for viability assays
-
6-well or 10 cm plates for protein extraction
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 40 mM). Store the stock solution at -20°C or -80°C for long-term storage.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration (typically ranging from 1 to 50 μM). Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 72 hours), depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, proceed with the desired analysis, such as a cell viability assay or protein extraction for Western blotting.
Western Blotting for Phosphorylated eIF2α
This protocol outlines the steps for detecting p-eIF2α in cell lysates following this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51) antibody
-
Rabbit or mouse anti-total eIF2α antibody
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, BSA is often recommended over milk.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-eIF2α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To determine the total eIF2α levels and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Cell Viability Assay
This protocol provides a method to assess the effect of this compound on cell viability, for example, using an MTT or MTS assay.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure (MTT Assay):
-
Following the treatment period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Procedure (MTS Assay):
-
After the this compound treatment, add the MTS reagent directly to the culture medium in each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 490 nm.
-
Calculate cell viability relative to the control.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the multifaceted roles of the Integrated Stress Response. Its ability to specifically induce eIF2α phosphorylation allows for the dissection of downstream signaling events in the absence of confounding upstream stress stimuli. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their experimental systems. It is important to note that optimal concentrations and treatment times may vary depending on the cell type and experimental context, and therefore, preliminary dose-response and time-course experiments are recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sal 003 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 3. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The eIF2α kinases: their structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GADD34 function in protein trafficking promotes adaptation to hyperosmotic stress in human corneal cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Sal003 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sal003 is a potent and cell-permeable small molecule that acts as an inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase complex.[1][2] By blocking the dephosphorylation of eIF2α, this compound effectively increases the levels of phosphorylated eIF2α (p-eIF2α). This leads to an attenuation of global protein synthesis while paradoxically promoting the translation of specific stress-related proteins, such as activating transcription factor 4 (ATF4). This mechanism of action makes this compound a valuable tool for studying the integrated stress response (ISR) and its implications in various physiological and pathological processes, including synaptic plasticity, memory formation, and cellular responses to stress.[3]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their in vitro studies. Included are summaries of previously reported concentrations, detailed experimental protocols for optimization, and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation: Reported In Vitro Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Below is a summary of concentrations used in various published studies.
| Cell Type | Concentration Range Tested | Optimal/Effective Concentration(s) | Observed Effects & Key Findings | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 20 µM | 20 µM | Sharply increased eIF2α phosphorylation. Caused dissociation of polysomes. | [1][2] |
| Rat Nucleus Pulposus (NP) Cells | 0, 2.5, 5, 10, 20, 40 µM | 5 µM | Inhibited apoptosis and extracellular matrix degradation. Showed inhibitory effects on proliferation at ≥20 µM. 5 µM was optimal for promoting cell viability at 48 and 72 hours. | |
| Human Dystrophic Corneal (DN) Fibroblasts | Not specified, but tested up to and above 5 µM | 2.5 µM | Profound toxicity observed at and above 5 µM. 2.5 µM was the highest non-toxic dose that still upregulated p-eIF2α and ATF4 expression. | |
| HeLa Cells | 10 µM | 10 µM | Enhanced subtilase cytotoxin (SubAB)-induced apoptotic signaling through increased eIF2α phosphorylation. | |
| Hippocampal Slices (mouse) | Not specified for direct application, but used to prevent L-LTP | Not applicable | Impaired late-long-term potentiation (L-LTP) in an ATF4-dependent manner. |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
References
Application Notes and Protocols for Sal003 in Animal Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sal003 is a cell-permeable small molecule that acts as a potent and specific inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase complex.[1] By preventing the dephosphorylation of eIF2α, this compound effectively enhances and prolongs the integrated stress response (ISR), a cellular pathway activated by various stressors, including endoplasmic reticulum (ER) stress, which is implicated in the pathophysiology of numerous neurological disorders. These notes provide a summary of the current understanding of this compound's application in animal models relevant to neurological research and offer detailed protocols for its use.
Mechanism of Action
This compound is an analog of Salubrinal, but it is reported to be more potent and soluble.[2] Its primary mechanism involves the inhibition of the GADD34/PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α. Phosphorylation of eIF2α at Serine 51 is a key event in the ISR that leads to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as that of the transcription factor ATF4.[3] By sustaining eIF2α phosphorylation, this compound can modulate cellular processes such as apoptosis, synaptic plasticity, and memory.[1][4]
Summary of Preclinical Data
While direct therapeutic applications of this compound in animal models of common neurodegenerative diseases like Alzheimer's or Parkinson's disease are not extensively documented in publicly available research, its utility as a modulator of the ISR has been demonstrated in various contexts. The following table summarizes quantitative data from preclinical studies using this compound in vivo.
| Animal Model | Disorder/Condition Investigated | Dosage & Administration Route | Key Findings | Reference |
| Wild-type Mice | Long-Term Memory | 40 pmol per animal; intracerebroventricular | Impaired long-term memory | |
| Wild-type Rats | Contextual Fear Learning | 20 µM; intrahippocampal injection | Impaired contextual fear learning | |
| Adolescent Mice | Cocaine-Induced Synaptic Plasticity and Behavior | Infusion into the Ventral Tegmental Area (VTA) | Blocked cocaine-induced potentiation and conditioned place preference (CPP) | |
| Rat Model of Intervertebral Disc Degeneration | Intervertebral Disc Degeneration (IVDD) | 5 µL of 5 µM this compound; local injection | Alleviated the degree of IVDD by inhibiting apoptosis and extracellular matrix degradation |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. Under conditions of cellular stress (e.g., ER stress), the kinase PERK is activated, leading to the phosphorylation of eIF2α. This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, thereby attenuating global protein synthesis. Phosphorylated eIF2α also selectively promotes the translation of ATF4, a transcription factor that upregulates genes involved in stress adaptation and, in cases of prolonged stress, apoptosis. This compound acts by inhibiting the GADD34-PP1c phosphatase complex, which would normally dephosphorylate eIF2α, thus prolonging the stress response signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eIF-2a Inhibitor II, this compound [sigmaaldrich.com]
- 3. A Self-defeating Anabolic Program Leads to β-Cell Apoptosis in Endoplasmic Reticulum Stress-induced Diabetes via Regulation of Amino Acid Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Sal003 In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration and dosage of Sal003, a potent and cell-permeable inhibitor of eukaryotic translation initiation factor 2α (eIF2α) phosphatase.[1] this compound has been investigated in various preclinical models for its therapeutic potential in conditions associated with endoplasmic reticulum (ER) stress.
Mechanism of Action
This compound inhibits the dephosphorylation of eIF2α, a key event in the Integrated Stress Response (ISR).[1] Phosphorylation of eIF2α reduces global protein synthesis while selectively promoting the translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4).[2] This pathway plays a crucial role in cellular adaptation to stress, but its prolonged activation can lead to apoptosis. By maintaining eIF2α in its phosphorylated state, this compound modulates the ISR, which has been explored in various disease models.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and administration details for this compound in different animal models.
Table 1: this compound In Vivo Administration and Dosage
| Animal Model | Disease/Condition | Dosage | Administration Route | Vehicle | Reference |
| Sprague-Dawley Rat | Intervertebral Disc Degeneration | 5 µM (in 5 µL) | Local Intradiscal Injection | Saline | [2][3] |
| Rat (300-325g) | Memory Impairment | 20 µM (in 2 µL) | Intrahippocampal Injection | Not Specified | |
| Mouse | Cocaine-Induced Synaptic Plasticity | 20 µM | Local Infusion into Ventral Tegmental Area (VTA) | Not Specified |
Table 2: this compound Formulation for In Vivo Use
| Formulation Component | Percentage/Concentration | Purpose | Reference |
| DMSO | 10% | Initial Solubilization | |
| PEG300 | 40% | Co-solvent | |
| Tween-80 | 5% | Surfactant | |
| Saline | 45% | Vehicle |
Experimental Protocols
Protocol 1: Administration of this compound in a Rat Model of Intervertebral Disc Degeneration (IVDD)
This protocol is based on a study investigating the therapeutic effects of this compound in a puncture-induced IVDD rat model.
1. Animal Model:
-
Species: Sprague-Dawley Rats (12-week-old males).
-
Model Induction: Needle puncture of the caudal intervertebral discs (e.g., Co7/8 and Co8/9) to induce degeneration.
2. This compound Preparation:
-
Prepare a 5 µM working solution of this compound in sterile saline.
3. Administration Procedure:
-
Administer a 5 µL volume of the 5 µM this compound solution directly into the target intervertebral disc using a microsyringe.
-
Frequency: Administer the injection once weekly.
-
Control Group: Administer an equal volume of sterile saline to a separate cohort of animals.
4. Post-Administration Monitoring:
-
Monitor the animals for any adverse effects.
-
Evaluate the therapeutic efficacy at predetermined time points (e.g., 4 weeks post-initial injection) using methods such as radiography, MRI, and histological analysis of the intervertebral discs.
Protocol 2: Administration of this compound in a Rat Model of Memory Impairment
This protocol is based on studies investigating the role of eIF2α phosphorylation in memory formation.
1. Animal Model:
-
Species: Rats (300-325g).
2. This compound Preparation:
-
Prepare a 20 µM solution of this compound. The specific vehicle was not detailed in the reference, but a common vehicle for brain injections is artificial cerebrospinal fluid (aCSF) or saline.
3. Administration Procedure:
-
Surgically implant a cannula targeting the hippocampus.
-
Administer a 2 µL volume of the 20 µM this compound solution via intrahippocampal injection.
4. Post-Administration Monitoring:
-
Assess cognitive function using behavioral tests such as contextual fear conditioning or spatial memory tasks.
Protocol 3: Local Infusion of this compound in a Mouse Model of Cocaine-Induced Synaptic Plasticity
This protocol is based on a study examining the role of eIF2α phosphorylation in the ventral tegmental area (VTA) in response to cocaine.
1. Animal Model:
-
Species: Mouse.
2. This compound Preparation:
-
Prepare a 20 µM solution of this compound.
3. Administration Procedure:
-
Surgically implant a cannula targeting the VTA.
-
Infuse the 20 µM this compound solution directly into the VTA.
4. Post-Administration Monitoring:
-
Evaluate synaptic plasticity through electrophysiological recordings (e.g., long-term potentiation).
-
Assess behavioral responses to cocaine, such as conditioned place preference (CPP).
Visualizations
Signaling Pathway
Caption: this compound inhibits eIF2α dephosphorylation, modulating the Integrated Stress Response.
Experimental Workflow
Caption: General workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endoplasmic Reticulum Stress Pathways Using Sal003
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged. A key signaling cascade within the UPR is the PERK pathway. Upon activation, PERK phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis to reduce the protein load on the ER. Paradoxically, this event selectively promotes the translation of certain mRNAs, including that of the transcription factor ATF4, which in turn upregulates genes involved in stress adaptation and, in some cases, apoptosis.
Sal003 is a potent, cell-permeable small molecule that acts as an inhibitor of eIF2α dephosphorylation.[1] It is an analog of salubrinal with improved aqueous solubility.[1] this compound targets the phosphatase complexes responsible for dephosphorylating eIF2α, primarily the GADD34/PP1 and CReP/PP1 complexes.[2] By inhibiting these phosphatases, this compound prolongs the phosphorylation of eIF2α, thereby amplifying the downstream effects of the PERK pathway. This makes this compound a valuable tool for studying the intricate mechanisms of ER stress and the UPR, and for investigating potential therapeutic strategies for diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases.
These application notes provide detailed protocols for utilizing this compound to investigate ER stress pathways in vitro.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-Phenyl-N-(2,2,2-trichloro-1-((((4-chlorophenyl)amino)carbonothioyl)amino)ethyl)acrylamide | [1] |
| Molecular Formula | C₁₈H₁₅Cl₄N₃OS | [1] |
| Molecular Weight | 463.21 g/mol | |
| CAS Number | 1164470-53-4 | |
| Appearance | Off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: ≥ 93 mg/mL (200.77 mM) | |
| Storage | Store at -20°C |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line/Type | Assay | Effective Concentration | Observed Effect | Reference |
| Rat Nucleus Pulposus Cells | CCK-8 Cytotoxicity | > 10 µM | Significant cytotoxicity after 24h | |
| CCK-8 Proliferation | 5 µM | Optimal for promoting proliferation | ||
| Western Blot | 5 µM | Inhibition of thapsigargin-induced ER stress markers | ||
| Human Head and Neck Squamous Carcinoma Cells (SCC4, FaDu) | Cell Viability | 10 - 50 µM | Dose-dependent decrease in viability | |
| Mouse Embryonic Fibroblasts (MEFs) | Polysome Profile Analysis | 20 µM | Dissociation of polysomes | |
| Human Corneal Epithelial Cells | SNAT2 Activity Assay | 30 µM | Inhibition of hyperosmotic stress-induced activity |
Note: Optimal concentrations should be determined empirically for each cell line and experimental condition.
Table 3: Effect of this compound on ER Stress Marker Expression in Rat Nucleus Pulposus Cells (Co-treated with 1 µM Thapsigargin)
| Marker | Method | This compound (5 µM) Treatment | Fold Change (relative to Tg alone) | Reference |
| ATF4 | RT-qPCR | Pre-treatment for 2h | ↓ | |
| ATF6 | RT-qPCR | Pre-treatment for 2h | ↓ | |
| BiP | RT-qPCR & Western Blot | Pre-treatment for 2h | ↓ | |
| CHOP | RT-qPCR & Western Blot | Pre-treatment for 2h | ↓ | |
| IRE1α | Western Blot | Pre-treatment for 2h | ↓ | |
| XBP-1s | Western Blot | Pre-treatment for 2h | ↓ |
"↓" indicates a significant decrease in expression.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using CCK-8 Assay
This protocol is adapted from a study on rat nucleus pulposus cells and can be optimized for other adherent cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 µM). Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C until the color of the wells with living cells turns orange.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the dose-response curve and IC50 value.
References
Practical Guide for Dissolving and Storing Sal003: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sal003 is a potent, cell-permeable inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase.[1][2] As a derivative of salubrinal, this compound offers enhanced potency and solubility, making it a valuable tool for studying cellular processes mediated by eIF2α, such as the endoplasmic reticulum (ER) stress response, apoptosis, and synaptic plasticity.[3] Proper handling, including dissolution and storage, is critical for maintaining the compound's stability and ensuring reliable experimental outcomes. This document provides a practical guide for the effective use of this compound in a research setting.
Chemical Properties
| Property | Value |
| CAS Number | 1164470-53-4[1] |
| Molecular Formula | C₁₈H₁₅Cl₄N₃OS |
| Molecular Weight | 463.21 g/mol |
| Appearance | Off-white to white solid |
Quantitative Data: Solubility and Storage
The following table summarizes the solubility of this compound in various solvents and recommended storage conditions. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can impact the solubility and stability of the compound.
| Solvent | Solubility | Recommended Stock Solution Storage |
| DMSO | ≥ 100 mg/mL (215.88 mM)93 mg/mL (200.77 mM)84 mg/mL (181.34 mM)46.32 mg/mL (100 mM)10 mg/mL | -80°C for up to 2 years-20°C for up to 1 year |
| Ethanol | Insoluble | Not Applicable |
| Water | Insoluble | Not Applicable |
Note: Solubility can vary between batches. It is recommended to perform a small-scale test to confirm solubility in your specific solvent and concentration. Sonication may aid in dissolution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 46.32 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 100 mM solution, add 1 mL of DMSO to 46.32 mg of this compound.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
Protocol 2: Preparation of an In Vivo Formulation
This protocol provides an example of how to prepare a this compound formulation for intraperitoneal or oral administration in animal studies. This results in a suspended solution.
Materials:
-
100 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
To prepare a 1 mL working solution of 2.5 mg/mL this compound, begin with a 25 mg/mL stock solution in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final formulation will be a suspension. It is recommended to prepare this formulation fresh on the day of use.
Mechanism of Action: Signaling Pathway
This compound inhibits the phosphatase complex that dephosphorylates eIF2α. This leads to an accumulation of phosphorylated eIF2α (p-eIF2α), which in turn attenuates global protein synthesis while selectively promoting the translation of certain mRNAs, such as ATF4. This is a key event in the integrated stress response. The diagram below illustrates this pathway.
Caption: this compound inhibits eIF2α phosphatase, increasing p-eIF2α levels and modulating the stress response.
Experimental Workflow Example
The following diagram outlines a general workflow for an in vitro experiment using this compound to investigate its effects on a specific cell line.
References
Application Notes and Protocols for Studying Apoptosis with Sal003
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sal003 is a potent and cell-permeable inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase. By preventing the dephosphorylation of eIF2α, this compound effectively mimics a key event in the unfolded protein response (UPR), also known as the endoplasmic reticulum (ER) stress response. Prolonged ER stress is a well-established trigger for apoptosis, making this compound a valuable tool for investigating the signaling pathways that link ER stress to programmed cell death. These application notes provide a comprehensive guide to designing and conducting experiments to study this compound-induced apoptosis.
This compound's primary mechanism of action involves the sustained phosphorylation of eIF2α, which leads to the attenuation of global protein synthesis while selectively promoting the translation of certain mRNAs, such as activating transcription factor 4 (ATF4).[1] ATF4 is a key transcription factor that upregulates the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP), also known as GADD153.[1][2][3] CHOP, in turn, influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to mitochondrial outer membrane permeabilization, caspase activation, and apoptosis.[4]
Key Signaling Pathway
The central pathway implicated in this compound-induced apoptosis is the PERK arm of the UPR. Upon ER stress, the kinase PERK phosphorylates eIF2α. This compound mimics this by inhibiting the phosphatase that counteracts this phosphorylation. This leads to a signaling cascade that culminates in apoptosis.
Experimental Design and Protocols
A typical experimental workflow to investigate this compound-induced apoptosis involves treating cells with this compound, followed by a series of assays to measure key apoptotic events at different time points.
Quantitative Data Summary
The following tables provide a structured overview of expected quantitative outcomes from key experiments.
Table 1: Western Blot Analysis of Key Apoptotic Proteins
| Target Protein | Expected Change with this compound Treatment | Function |
| p-eIF2α | Increase | Marker of ER stress |
| ATF4 | Increase | Transcription factor for UPR genes |
| CHOP | Increase | Pro-apoptotic transcription factor |
| Bcl-2 | Decrease | Anti-apoptotic protein |
| Bax | Increase | Pro-apoptotic protein |
| Cleaved Caspase-3 | Increase | Executioner caspase |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3 |
Table 2: Flow Cytometry Analysis of Apoptosis
| Assay | Parameter Measured | Expected Outcome with this compound |
| Annexin V/PI Staining | Percentage of apoptotic cells | Increased percentage of Annexin V positive cells |
| Mitochondrial Membrane Potential (e.g., with TMRE or JC-1) | Mitochondrial depolarization | Decreased fluorescence (TMRE) or shift from red to green fluorescence (JC-1) |
Table 3: Caspase Activity Assays
| Caspase | Type | Measurement Method | Expected Outcome with this compound |
| Caspase-9 | Initiator | Colorimetric/Fluorometric assay | Increased activity |
| Caspase-3/7 | Executioner | Colorimetric/Fluorometric assay | Increased activity |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Apoptotic Markers
Objective: To determine the effect of this compound on the expression levels of key proteins in the ER stress and apoptotic pathways.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-eIF2α, total eIF2α, ATF4, CHOP, Bcl-2, Bax, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis: Calculate the percentage of cells in each quadrant.
Protocol 3: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with this compound as described in Protocol 1.
-
Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase activity.
Conclusion
This compound serves as a specific and potent tool to induce ER stress-mediated apoptosis. The protocols and guidelines provided here offer a robust framework for researchers to investigate the molecular mechanisms underlying this process. By combining these experimental approaches, a detailed understanding of how this compound triggers apoptosis can be achieved, providing valuable insights for drug development and the study of diseases associated with ER stress.
References
- 1. researchgate.net [researchgate.net]
- 2. CHOP is implicated in programmed cell death in response to impaired function of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection [frontiersin.org]
- 4. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Sal003 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Sal003 for maximum experimental effect. This guide includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable small molecule that inhibits the phosphatase complex responsible for dephosphorylating eukaryotic translation initiation factor 2 alpha (eIF2α).[1][2][3] This inhibition leads to a sustained increase in the phosphorylation of eIF2α at Serine 51.
Q2: What is the functional consequence of increased eIF2α phosphorylation?
A2: Phosphorylation of eIF2α is a key event in the Integrated Stress Response (ISR). It leads to a global attenuation of protein synthesis while selectively promoting the translation of certain mRNAs, such as that of the transcription factor ATF4. This can subsequently trigger downstream events including apoptosis and cell cycle arrest.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. A dose-response experiment is recommended. For example, in rat nucleus pulposus cells, concentrations were tested from 2.5 to 40 µM, with 5 µM being found to be optimal for promoting cell proliferation at 48 and 72 hours, while concentrations of 10 µM and higher were found to be cytotoxic.
Q4: What is a typical treatment duration for this compound?
A4: Treatment duration can vary significantly depending on the cell type and the desired outcome. Published studies have used durations ranging from a few hours to 72 hours. For instance, one study observed significant effects on cell proliferation and extracellular matrix degradation in nucleus pulposus cells after 24, 48, and 72 hours of treatment. Another study in mouse embryonic fibroblasts noted a sharp increase in eIF2α phosphorylation within 1 to 12 hours. It is crucial to perform a time-course experiment to determine the optimal duration for your specific experimental system.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 40 mM).[4] This stock solution should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced toxicity.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) or effective concentration for your cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform an assay to measure your desired biological endpoint. This could be a cell viability assay (e.g., MTT, CellTiter-Glo®), a marker of apoptosis (e.g., caspase-3/7 activity), or a specific signaling event (e.g., eIF2α phosphorylation by Western blot).
-
Data Analysis: Normalize the data to the vehicle control and plot the response against the log of the this compound concentration. Use a non-linear regression model to calculate the EC50 or IC50 value.
Protocol 2: Optimizing this compound Treatment Duration (Time-Course)
This protocol will help you identify the optimal time point to observe the maximum effect of this compound.
Methodology:
-
Cell Seeding: Plate cells in multiple plates or wells to accommodate the different time points.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound. Include vehicle-treated controls for each time point.
-
Time Points: Harvest cells or perform your endpoint assay at various time points (e.g., 1, 4, 8, 12, 24, 48, 72 hours). The selection of time points should be based on the expected kinetics of your biological process of interest.
-
Endpoint Analysis: Analyze the samples for your desired readouts. This could include:
-
Western Blotting: To assess the phosphorylation status of eIF2α and expression levels of downstream targets like ATF4 and CHOP.
-
Apoptosis Assays: To measure markers of apoptosis such as cleaved caspase-3 or Annexin V staining.
-
qRT-PCR: To measure the transcript levels of ATF4 target genes.
-
-
Data Analysis: Plot the measured response against time to determine the point of maximum effect.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Vehicle Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 2.5 | 98 ± 4.8 |
| 5.0 | 95 ± 6.1 |
| 10.0 | 75 ± 7.3 |
| 20.0 | 45 ± 5.9 |
| 40.0 | 15 ± 3.4 |
Table 2: Example Time-Course Data for this compound-Induced p-eIF2α
| Treatment Duration (hours) | p-eIF2α / total eIF2α (Fold Change) |
| 0 | 1.0 |
| 1 | 3.5 ± 0.4 |
| 4 | 8.2 ± 0.9 |
| 8 | 12.5 ± 1.3 |
| 12 | 9.8 ± 1.1 |
| 24 | 5.1 ± 0.6 |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak induction of p-eIF2α | 1. Inactive Compound: this compound may have degraded. 2. Suboptimal Concentration: The concentration used may be too low for your cell line. 3. Incorrect Time Point: The peak of phosphorylation may have been missed. | 1. Use a fresh aliquot of this compound. Confirm its activity on a positive control cell line if available. 2. Perform a dose-response experiment. 3. Perform a time-course experiment with early time points (e.g., 30 minutes, 1, 2, 4 hours). |
| High Cell Death/Toxicity | 1. Concentration Too High: The concentration of this compound is cytotoxic to your cells. 2. Prolonged Treatment: Extended exposure is leading to excessive apoptosis. 3. Solvent Toxicity: The concentration of DMSO is too high. | 1. Perform a dose-response experiment to determine the cytotoxic threshold. 2. Reduce the treatment duration. 3. Ensure the final DMSO concentration is below 0.5%. |
| Inconsistent Results | 1. Variable Cell Health: Cells were not in a consistent growth phase. 2. Inconsistent Treatment Application: Variations in the timing or concentration of this compound addition. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the this compound stock solution. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. 2. Be precise with the timing and application of the treatment. 3. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| No downstream effects (e.g., no apoptosis) | 1. Cell-Type Specific Resistance: Your cell line may have mechanisms to counteract the effects of eIF2α phosphorylation. 2. Insufficient Treatment Duration: The time point may be too early to observe downstream events. | 1. Consider using a different cell line or co-treatment with another compound to sensitize the cells. 2. Extend the time-course of your experiment. |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimization.
Caption: Troubleshooting Logic Flowchart.
References
how to minimize off-target effects of Sal003
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential off-target effects of Sal003, a potent and specific inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides potential solutions to minimize off-target effects.
| Issue | Potential Cause | Troubleshooting Steps |
| High cellular toxicity at expected effective concentrations. | Off-target effects on essential cellular processes. | 1. Perform a dose-response curve: Determine the minimal effective concentration that induces eIF2α phosphorylation without significant cell death. 2. Reduce incubation time: Shorter exposure to this compound may be sufficient to observe the desired on-target effect with reduced toxicity. 3. Use a rescue agent: If a specific off-target is suspected, co-treatment with an antagonist for that target may alleviate toxicity. |
| Inconsistent or unexpected phenotypic outcomes. | Off-target effects or experimental variability. | 1. Validate with a structurally distinct inhibitor: Use another inhibitor of eIF2α phosphatase with a different chemical structure to confirm that the observed phenotype is due to on-target activity. 2. Employ genetic validation: Use siRNA or CRISPR/Cas9 to knockdown the components of the eIF2α phosphatase complex to mimic the effect of this compound. 3. Control for vehicle effects: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound does not contribute to the observed phenotype. |
| Observed effects do not correlate with eIF2α phosphorylation levels. | Potential off-target activity independent of the intended pathway. | 1. Perform a kinase/phosphatase screen: A broad panel screen can help identify unintended targets of this compound. 2. Conduct transcriptomic or proteomic analysis: These unbiased approaches can reveal unexpected pathway modulation. 3. Consult the literature for known off-targets of similar compounds: this compound is a derivative of salubrinal; exploring the off-target profile of salubrinal may provide insights.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent, specific, and cell-permeable inhibitor of the eIF2α phosphatase.[1][2] Its primary mechanism of action is to increase the phosphorylation of eIF2α, a key event in the Integrated Stress Response (ISR). This leads to a global attenuation of protein synthesis and the preferential translation of stress-responsive mRNAs.
Q2: Are there any known off-target effects of this compound?
A2: While this compound is described as a specific inhibitor of eIF2α phosphatase, the public literature does not extensively document specific off-target interactions. However, as with any small molecule inhibitor, off-target effects are possible, particularly at higher concentrations. It is crucial to perform rigorous control experiments to validate that the observed biological effects are due to the intended on-target activity.
Q3: What are the best practices for designing experiments with this compound to minimize off-target effects?
A3: To minimize the risk of off-target effects, we recommend the following:
-
Use the lowest effective concentration: Titrate this compound to determine the minimum concentration required to achieve the desired level of eIF2α phosphorylation in your specific cell type or model system.
-
Optimize incubation time: Use the shortest possible incubation time that elicits the on-target effect.
-
Include appropriate controls: Always include a vehicle control (e.g., DMSO) and consider using a negative control compound with a similar chemical structure but no activity against the eIF2α phosphatase.
-
Validate findings with orthogonal approaches: Confirm key findings using genetic methods (e.g., siRNA, CRISPR) or by using a structurally unrelated inhibitor of the same target.
Q4: How can I confirm that this compound is active in my experimental system?
A4: The most direct way to confirm the on-target activity of this compound is to measure the phosphorylation status of eIF2α. This can be done using a variety of methods, including Western blotting with an antibody specific for phosphorylated eIF2α (p-eIF2α) or by using an ELISA-based assay.
Experimental Protocols
Protocol: Western Blotting for Phosphorylated eIF2α (p-eIF2α)
Objective: To determine the on-target activity of this compound by measuring the level of eIF2α phosphorylation.
Materials:
-
Cells or tissue of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against p-eIF2α (Ser51)
-
Primary antibody against total eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified amount of time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF2α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total eIF2α to normalize for protein loading.
Visualizations
Caption: The signaling pathway of this compound, which inhibits eIF2α phosphatase.
Caption: A workflow for identifying and mitigating potential off-target effects.
References
Technical Support Center: Improving the Efficacy of Sal003 in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Sal003 in primary cell culture experiments.
FAQs and Troubleshooting Guide
This section addresses common issues encountered when using this compound in primary cell cultures, offering potential causes and solutions in a question-and-answer format.
1. Why am I observing high levels of cell death after this compound treatment?
-
Potential Cause: this compound can induce apoptosis, particularly at higher concentrations.[1][2][3][4][5] Primary cells are often more sensitive to cytotoxic effects than immortalized cell lines.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a low concentration (e.g., 1-5 µM) and titrate up. For example, in rat nucleus pulposus primary cells, cytotoxicity was observed at concentrations of 10 µM and higher, while 5 µM was found to be effective without compromising cell proliferation.
-
Determine Optimal Treatment Duration: Shorten the incubation time with this compound. A time-course experiment can help identify the earliest time point at which the desired molecular effects (e.g., eIF2α phosphorylation) are observed without significant cell death.
-
Assess Basal Cell Health: Ensure your primary cells are healthy and actively proliferating before treatment. Subculture cells when they reach 80-90% confluency to avoid senescence.
-
Confirm Reagent Quality: Ensure the this compound stock solution is properly stored (typically at -20°C or -80°C in DMSO) and has not undergone multiple freeze-thaw cycles.
-
2. I am not seeing the expected increase in eIF2α phosphorylation after this compound treatment. What could be the reason?
-
Potential Cause: The concentration of this compound may be too low, the treatment time too short, or the detection method not sensitive enough.
-
Troubleshooting Steps:
-
Increase this compound Concentration: If no cytotoxicity is observed, gradually increase the this compound concentration. In mouse embryonic fibroblasts (MEFs), 20 µM this compound sharply increased eIF2α phosphorylation.
-
Extend Treatment Duration: Phosphorylation of eIF2α can be time-dependent. Try extending the incubation period (e.g., 1, 4, 8, 12 hours).
-
Optimize Western Blotting Protocol: Ensure your western blotting protocol is optimized for detecting phosphorylated proteins. Use appropriate phosphatase inhibitors in your lysis buffer and a validated phospho-specific antibody for eIF2α.
-
Check this compound Activity: If possible, test the activity of your this compound stock on a positive control cell line known to respond to the compound.
-
3. My primary cells are detaching from the culture plate after this compound treatment. Why is this happening?
-
Potential Cause: Cell detachment can be an early indicator of cytotoxicity or cellular stress. It can also be related to suboptimal culture conditions for primary cells.
-
Troubleshooting Steps:
-
Review Cytotoxicity Data: Refer to your dose-response experiments to ensure you are using a non-toxic concentration.
-
Proper Coating of Culture Vessels: Ensure culture flasks or dishes are appropriately coated with matrices like gelatin-based coating solution, as this is often crucial for the attachment of primary cells.
-
Minimize Handling Stress: Primary cells are sensitive to handling. Avoid excessive pipetting and harsh centrifugation. When thawing cryopreserved primary cells, it is often recommended not to centrifuge them immediately to avoid damage.
-
4. I am observing inconsistent results between experiments. How can I improve reproducibility?
-
Potential Cause: Inconsistency can arise from variations in primary cell passages, reagent preparation, or experimental timing.
-
Troubleshooting Steps:
-
Use Early Passage Cells: Primary cells have a limited lifespan and can undergo phenotypic changes at higher passages. Use cells at the earliest passage possible for your experiments.
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, this compound concentration, treatment duration, and media changes, are kept consistent between experiments.
-
Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation.
-
Monitor Cell Confluency: Initiate experiments when cells are at a consistent confluency (e.g., 80-90%), as the cellular response can vary with density.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in primary cell cultures. This information can serve as a starting point for designing your experiments.
Table 1: Effective Concentrations of this compound in Primary Cell Cultures
| Primary Cell Type | Effective Concentration | Observed Effect | Reference |
| Rat Nucleus Pulposus Cells | 5 µM | Inhibited thapsigargin-induced apoptosis and extracellular matrix degradation. | |
| Mouse Embryonic Fibroblasts (MEFs) | 20 µM | Sharply increased eIF2α phosphorylation. | |
| DN Fibroblasts | 2.5 µM | Determined as the highest non-toxic dose; increased eIF2α phosphorylation and ATF4 expression. |
Table 2: Cytotoxicity of this compound in Rat Nucleus Pulposus Primary Cells
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Reference |
| 0 | 24 | 100 | |
| 2.5 | 24 | ~100 | |
| 5 | 24 | ~100 | |
| 10 | 24 | < 100 (Cytotoxicity observed) | |
| 20 | 24 | Significantly reduced | |
| 40 | 24 | Significantly reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in primary cell cultures.
Protocol 1: Determining this compound Cytotoxicity using a CCK-8 Assay
This protocol is adapted from a study on rat nucleus pulposus primary cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
This compound Treatment: Prepare a series of this compound concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 µM) by diluting the stock solution in complete culture medium. Remove the existing medium from the cells and add 100 µL of the respective this compound dilutions to each well.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO₂.
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control (0 µM this compound).
Protocol 2: Western Blot Analysis of eIF2α Phosphorylation
This protocol provides a general workflow for assessing protein phosphorylation.
-
Cell Lysis: After this compound treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (p-eIF2α) and total eIF2α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the p-eIF2α signal to the total eIF2α signal.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the PERK-eIF2α signaling pathway.
Experimental Workflow for Optimizing this compound in Primary Cells
Caption: A logical workflow for optimizing and using this compound in primary cell culture experiments.
References
- 1. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PERK | Phosphatase | Apoptosis | TargetMol [targetmol.com]
- 5. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Delivering Sal003 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of Sal003.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable small molecule inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase. It functions by preventing the dephosphorylation of eIF2α, thereby prolonging the cellular stress response. This leads to a general attenuation of protein synthesis while selectively promoting the translation of stress-response proteins, such as ATF4.
Q2: What are the main challenges in delivering this compound in vivo?
The primary challenge in delivering this compound in vivo is its poor aqueous solubility. This compound is insoluble in water and ethanol, which complicates the preparation of formulations suitable for systemic administration and can lead to issues with bioavailability and consistent dosing.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. This compound is also reported to be sensitive to air and light, so appropriate precautions should be taken.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vivo experiments with this compound.
Issue 1: this compound Precipitation During Formulation or Administration
-
Question: My this compound formulation appears cloudy or I observe precipitation after preparing it or upon injection. What should I do?
-
Answer: Precipitation is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:
-
Ensure Proper Dissolution in Organic Solvent: Make sure the initial stock solution in 100% DMSO is completely clear before adding aqueous components.
-
Sequential Addition of Solvents: When preparing aqueous suspensions, add the co-solvents in the correct order as specified in the protocols below. Ensure thorough mixing after each addition.
-
Use of Sonication: Gentle heating and/or sonication can aid in the dissolution and suspension of this compound.[1]
-
Fresh Preparation: Prepare the final working solution fresh on the day of the experiment to minimize the risk of precipitation over time.[1]
-
Vehicle Composition: For systemic administration, consider using a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 to improve solubility and stability.
-
Issue 2: High Variability in Experimental Results
-
Question: I am observing significant variability in the biological effects of this compound between animals in the same treatment group. What could be the cause?
-
Answer: High variability can stem from inconsistent delivery and absorption of a poorly soluble compound like this compound.
-
Inconsistent Formulation: Ensure your this compound formulation is homogenous. If it is a suspension, mix it thoroughly before each administration to ensure each animal receives the correct dose.
-
Administration Technique: Standardize your administration technique (e.g., depth and speed of injection for IP, proper placement of gavage tube for oral administration) to minimize variability in absorption.
-
Physiological State of Animals: Factors such as the fed/fasted state of the animals can influence the absorption of orally administered compounds. Standardize feeding schedules across all experimental groups.
-
Increase Sample Size: A larger cohort of animals can help to statistically account for inherent biological variability.
-
Issue 3: Difficulty with Localized Delivery (e.g., Intracranial)
-
Question: I am performing intrahippocampal injections of this compound and am concerned about accurate delivery and potential backflow.
-
Answer: Localized delivery requires precision to ensure the compound reaches the target site at the desired concentration.
-
Slow Infusion Rate: Infuse the this compound solution slowly to allow for its diffusion into the tissue and to minimize backflow up the injection tract. A rate of 0.2-0.5 µL/min is often recommended for intracranial injections.
-
Dwell Time: After the infusion is complete, leave the injection needle in place for a few minutes before slowly retracting it. This helps to prevent the solution from being drawn back out.
-
Small Injection Volume: Use the smallest effective volume to reduce the risk of tissue damage and backflow.
-
Vehicle Choice: For intracranial injections, ensure your final vehicle is sterile and well-tolerated by neural tissue. The concentration of DMSO should be kept to a minimum.
-
Data Presentation
Table 1: this compound In Vitro and In Vivo Dosage Information
| Application | Animal Model | Concentration/Dosage | Administration Route | Observed Effect | Reference |
| In Vitro (MEFs) | - | 20 µM | - | Increased eIF2α phosphorylation | --INVALID-LINK-- |
| In Vivo (Memory) | Rats | 2 µL of 20 µM | Intrahippocampal Injection | Impaired contextual memory | --INVALID-LINK-- |
| In Vivo (IVDD) | Rats | 5 µL of 5 µM (weekly) | Intradiscal Injection | Alleviated intervertebral disc degeneration | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral or Intraperitoneal (IP) Administration
This protocol is adapted from commercially available formulation guidelines and is designed to create a suspended solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
Add Co-solvents Sequentially: In a sterile tube, add the required volume of the DMSO stock solution.
-
To the DMSO stock, add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly until the solution is homogenous.
-
Add Tween-80 to a final concentration of 5% of the total volume. Mix again until homogenous.
-
Finally, add sterile saline to reach the final desired volume (making up the remaining 45%). The final solution will be a suspension.
-
Homogenize the Suspension: Vortex the final suspension thoroughly. If precipitation occurs, gentle warming and/or sonication can be used to aid in creating a uniform suspension.[1]
-
Administration: Mix the suspension well immediately before each administration to ensure consistent dosing.
Table 2: Example Formulation for a 2.5 mg/mL this compound Suspension
| Component | Percentage of Final Volume | Volume for 1 mL Final Solution |
| This compound in DMSO | 10% | 100 µL (of 25 mg/mL stock) |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringe (e.g., 1 mL)
-
25-27 gauge needle
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspiration: Gently pull back the plunger to ensure no fluid (urine or blood) is drawn. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.
-
Administration: Inject the this compound suspension slowly and steadily.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any signs of distress post-injection.
Protocol 3: Stereotactic Intrahippocampal Injection in Mice
This is a surgical procedure and must be performed under aseptic conditions and with appropriate anesthesia and analgesia, as per approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
This compound solution (dissolved in a sterile, brain-compatible vehicle with minimal DMSO)
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical drill
-
Standard surgical tools
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved method (e.g., isoflurane).
-
Stereotaxic Placement: Secure the animal in the stereotaxic frame.
-
Surgical Preparation: Shave the scalp, disinfect the area, and make a midline incision to expose the skull.
-
Coordinate Identification: Using a mouse brain atlas, identify the stereotaxic coordinates for the hippocampus (e.g., relative to bregma).
-
Craniotomy: Drill a small burr hole through the skull at the identified coordinates.
-
Injection: Slowly lower the injection needle to the target depth.
-
Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.2-0.5 µL/min).
-
Dwell Time: Leave the needle in place for 5-10 minutes post-infusion to minimize backflow.
-
Withdrawal and Closure: Slowly withdraw the needle and suture the incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring, as per your approved protocol.
Visualizations
Caption: this compound inhibits the PP1-GADD34/CReP phosphatase complex, increasing p-eIF2α levels.
Caption: Workflow for intraperitoneal administration of this compound.
Caption: Strategies to address the poor solubility of this compound for in vivo studies.
References
Technical Support Center: Refining Western Blot Protocols for p-eIF2α after Sal003 Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you refine your Western blot protocols for the detection of phosphorylated eIF2α (p-eIF2α) following treatment with Sal003.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect eIF2α phosphorylation?
This compound is a potent, specific, and cell-permeable inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase.[1] By blocking the phosphatases that dephosphorylate eIF2α, this compound treatment leads to an accumulation of phosphorylated eIF2α (p-eIF2α) at the Serine 51 residue.[2][3][4] This mimics the cellular stress response, which is often mediated by kinases such as PERK, PKR, GCN2, and HRI that phosphorylate eIF2α.[4]
Q2: What is the expected outcome of this compound treatment on downstream signaling pathways?
Increased phosphorylation of eIF2α generally leads to a global reduction in protein synthesis. However, it selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). This can, in turn, trigger the Unfolded Protein Response (UPR) and influence pathways related to endoplasmic reticulum (ER) stress and apoptosis.
Q3: What are the recommended concentrations and incubation times for this compound treatment?
The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental goals. However, published studies provide a general range. For instance, concentrations between 5 µM and 30 µM have been used in various cell lines. Incubation times can range from 1 hour to 24 hours to observe a significant increase in p-eIF2α levels. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q4: How critical is the inclusion of phosphatase inhibitors in the lysis buffer?
It is absolutely critical. Given that this compound's mechanism is to inhibit eIF2α dephosphorylation within the cell, it is imperative to prevent post-lysis dephosphorylation during sample preparation. The lysis buffer must be supplemented with a cocktail of phosphatase inhibitors, in addition to protease inhibitors, to preserve the phosphorylated state of eIF2α.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak p-eIF2α Signal | Ineffective this compound treatment. | Confirm the activity of your this compound stock. Perform a dose-response and time-course experiment to find the optimal treatment conditions for your cell line. |
| Low abundance of p-eIF2α. | Increase the amount of total protein loaded onto the gel. For phosphorylated targets, loading 30-100 µg of lysate per lane may be necessary. | |
| Suboptimal primary antibody. | Ensure you are using an antibody validated for Western blot that specifically detects eIF2α phosphorylated at Ser51. Check the datasheet for recommended dilutions and perform an antibody titration. | |
| Dephosphorylation during sample preparation. | Always use a lysis buffer freshly supplemented with a potent phosphatase inhibitor cocktail. Keep samples on ice or at 4°C at all times during preparation. | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. For smaller proteins like eIF2α (~36 kDa), consider using a membrane with a 0.2 µm pore size and optimize transfer time and voltage to prevent over-transfer. | |
| High Background on the Blot | Primary antibody concentration is too high. | Reduce the concentration of the primary antibody and/or the secondary antibody. |
| Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Consider trying different blocking agents (e.g., 5% BSA in TBST is often recommended for phospho-antibodies over milk). | |
| Inadequate washing. | Increase the number and duration of washes after primary and secondary antibody incubations. Use a sufficient volume of wash buffer (e.g., TBST). | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody if possible. Ensure the antibody is validated for your sample's species of origin. |
| Protein degradation. | Use fresh lysates and always add protease inhibitors to your lysis buffer. Degradation products can sometimes be recognized by the antibody. | |
| Sample overloading. | Loading too much protein can lead to non-specific antibody binding and aggregation. Try loading less total protein. | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Ensure cells are at a consistent confluency and passage number for each experiment. |
| Inconsistent this compound treatment. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock to avoid degradation. | |
| Reusing diluted antibodies. | Avoid reusing diluted primary or secondary antibodies as their activity can decrease over time. |
Experimental Protocols & Data
This compound Treatment and Lysate Preparation
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of treatment.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 20 µM) for the determined time (e.g., 1-12 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA).
Western Blot Protocol for p-eIF2α
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S stain.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-eIF2α (Ser51) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total eIF2α.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| This compound Concentration | 5 - 30 µM (cell-type dependent) | |
| This compound Incubation Time | 1 - 24 hours | |
| Protein Load per Lane | 20 - 100 µg | |
| Primary Antibody (p-eIF2α) | 1:500 - 1:2000 dilution | |
| Primary Antibody (total eIF2α) | 1:250 - 1:500 dilution | |
| Secondary Antibody | 1:2000 - 1:10,000 dilution |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits eIF2α phosphatase, increasing p-eIF2α levels and activating ATF4.
Western Blot Workflow for p-eIF2α Detection
Caption: Key steps for successful p-eIF2α Western blotting after this compound treatment.
References
how to interpret unexpected results in Sal003 experiments
Welcome to the technical support center for Sal003 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving this compound, a potent inhibitor of eIF2α phosphatase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, specific, and cell-permeable inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase.[1][2] By inhibiting the dephosphorylation of eIF2α, this compound leads to an accumulation of phosphorylated eIF2α (p-eIF2α). This is a key event in the Integrated Stress Response (ISR), a cellular pathway activated by various stressors to restore homeostasis.[3]
Q2: What are the expected downstream effects of this compound treatment?
A2: Increased levels of p-eIF2α generally lead to a global reduction in protein synthesis to conserve resources. However, it selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[4][5] ATF4, in turn, regulates the expression of genes involved in stress adaptation, amino acid metabolism, and, in cases of prolonged stress, apoptosis. Therefore, expected downstream effects include increased ATF4 protein levels and the expression of its target genes, such as CHOP, which can lead to apoptosis.
Q3: What is a typical concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the duration of treatment. Some studies have shown cytotoxicity in nucleus pulposus cells at concentrations of 10 µM and higher, while others observed toxicity at or above 5 µM in fibroblasts. It is crucial to perform a dose-response curve to determine the optimal non-toxic and effective concentration for your specific cell line and experimental goals. A common starting range for in vitro experiments is 2.5 µM to 20 µM.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve this compound in fresh, anhydrous DMSO. Stock solutions can typically be stored at -20°C or -80°C for extended periods. Always refer to the manufacturer's instructions for specific storage recommendations. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guides
Unexpected Result 1: No significant increase in p-eIF2α levels after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Ensure this compound has been stored correctly and has not expired. Prepare a fresh stock solution from a new vial if possible. |
| Insufficient this compound Concentration | The cell line may be less sensitive to this compound. Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect Treatment Duration | The peak of p-eIF2α can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal time point for your cell line. |
| Issues with Western Blotting | Phosphatase inhibitors should be included in your lysis buffer to preserve the phosphorylation of eIF2α. Ensure your primary antibody for p-eIF2α is validated and used at the recommended dilution. Run a positive control if available. |
| High Basal Levels of p-eIF2α | Some cell lines may have high endogenous levels of stress, masking the effect of this compound. Assess the basal p-eIF2α levels in your untreated cells. |
Unexpected Result 2: Unexpectedly high or low cell viability.
| Potential Cause | Troubleshooting Step |
| High Cell Viability (Lack of Expected Cytotoxicity) | The cell line may be resistant to this compound-induced apoptosis. Confirm target engagement by measuring p-eIF2α and ATF4 levels. Consider co-treatment with another stress-inducing agent. |
| Low Cell Viability (at supposedly non-toxic concentrations) | The specific cell line may be highly sensitive to ISR activation. Perform a careful dose-response curve starting from a much lower concentration. Check for off-target effects by examining markers unrelated to the ISR. |
| Inaccurate Cell Viability Assay | Ensure that the chosen viability assay is not affected by this compound itself. For example, some compounds can interfere with the chemical reactions of tetrazolium-based assays (e.g., MTT, XTT). Run a control with this compound in cell-free media. Consider using an alternative assay that measures a different aspect of cell health, such as ATP levels or membrane integrity. |
| Experimental Variability | Ensure consistent cell seeding density and proper mixing of reagents. |
Unexpected Result 3: Inconsistent or unexpected changes in downstream ISR markers (e.g., ATF4, CHOP).
| Potential Cause | Troubleshooting Step |
| Cell-Type Specific Responses | The regulation of the ISR can be highly cell-context dependent. What is observed in one cell line may not be directly translatable to another. |
| Kinetics of the Response | The expression of downstream markers like ATF4 and CHOP occurs over time. Conduct a time-course experiment to capture the dynamics of their expression. |
| Feedback Loops and Cellular Adaptation | Prolonged activation of the ISR can lead to feedback mechanisms that dampen the response. For instance, chronic eIF2α phosphorylation can paradoxically lead to decreased ATF4 translation. |
| Western Blotting or RT-qPCR Issues | For Western blotting, ensure proper antibody validation and loading controls. For RT-qPCR, use validated primers and appropriate housekeeping genes for normalization. |
Data Presentation
Table 1: Expected Outcomes of this compound Treatment in a Responsive Cell Line
| Concentration Range | Expected Effect on p-eIF2α | Expected Effect on ATF4 | Expected Effect on Cell Viability |
| Low (e.g., 1-5 µM) | Dose-dependent increase | Dose-dependent increase | Minimal to no change |
| Medium (e.g., 5-10 µM) | Significant increase | Significant increase | Gradual decrease over time |
| High (e.g., >10 µM) | Strong and sustained increase | Strong increase, may be followed by a decrease with prolonged treatment | Significant decrease, induction of apoptosis |
Note: These are generalized expectations. The exact effective concentrations will vary between cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Tetrazolium-Based Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the tetrazolium salt solution (e.g., MTT) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blotting for p-eIF2α and Total eIF2α
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer, and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-eIF2α (and total eIF2α on a separate blot or after stripping) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-eIF2α signal to the total eIF2α signal.
Visualizations
Caption: this compound signaling pathway.
Caption: General troubleshooting workflow.
Caption: Logical flow for result interpretation.
References
- 1. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. DIPG-52. Activators of the integrated stress response synergize to kill DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Self-defeating Anabolic Program Leads to β-Cell Apoptosis in Endoplasmic Reticulum Stress-induced Diabetes via Regulation of Amino Acid Flux - PMC [pmc.ncbi.nlm.nih.gov]
strategies for enhancing the stability of Sal003 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Sal003 in solution. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3][4][5] For long-term storage, it is recommended to prepare a stock solution in DMSO and store it at -20°C or -80°C. Stock solutions in DMSO are reported to be stable for up to one year when stored at -20°C and for up to two years at -80°C. It is advisable to use freshly opened, anhydrous DMSO to avoid moisture absorption, which can impact solubility.
Q2: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A2: If precipitation is observed in your DMSO stock solution, it can often be redissolved by gentle warming and/or sonication. To prevent precipitation, ensure the stock solution is stored in a tightly sealed container to minimize moisture absorption. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light or air?
A3: Yes, this compound is reported to be sensitive to air and light. Therefore, it is crucial to store both the solid compound and its solutions protected from light. Storing under an inert gas like nitrogen or argon can also help prevent oxidative degradation.
Q4: Can I prepare aqueous solutions of this compound for my experiments?
A4: Direct dissolution of this compound in aqueous buffers can be challenging due to its hydrophobic nature. To prepare aqueous working solutions, it is common practice to first dissolve this compound in a minimal amount of an organic co-solvent like DMSO and then dilute this stock into the desired aqueous buffer. Be aware that high concentrations of this compound in aqueous solutions may lead to precipitation. The final concentration of the organic co-solvent should be kept as low as possible and tested for its effect on the experimental system.
Troubleshooting Guide: Enhancing this compound Stability in Solution
This guide addresses common issues related to the stability of this compound in solution and provides strategies to overcome them.
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Precipitation in aqueous working solution | Poor aqueous solubility of this compound. | - Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects your experimental system. - Utilize solubility-enhancing excipients such as cyclodextrins or surfactants (e.g., Tween-80). |
| Loss of biological activity over time | Chemical degradation of this compound. | - Prepare fresh working solutions daily. - Protect solutions from light by using amber vials or covering containers with aluminum foil.- Optimize the pH of the aqueous buffer. The stability of compounds with amide and thiourea moieties can be pH-dependent. Conduct a pH stability profile to determine the optimal pH range.- Store solutions at lower temperatures (e.g., 2-8°C) during use, if experimentally feasible. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | - Perform a forced degradation study to identify potential degradation pathways (hydrolysis, oxidation, photolysis). This will help in understanding the lability of the molecule under your specific experimental conditions.- Develop and use a stability-indicating HPLC method to monitor the purity and concentration of this compound in your solutions over time. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or incubator
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to a light source in a photostability chamber for a defined period. A control sample should be kept in the dark at the same temperature. At each time point, withdraw samples from both the exposed and control solutions and dilute for HPLC analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Visualizations
Below are diagrams illustrating the signaling pathway of this compound and a general workflow for enhancing its stability in solution.
Caption: Signaling pathway of this compound. This compound inhibits the GADD34-PP1c phosphatase complex, leading to increased phosphorylation of eIF2α, which in turn modulates downstream pathways related to apoptosis and cell survival.
Caption: A logical workflow for systematically enhancing the stability of this compound in solution, from identifying degradation pathways to validating a stable formulation.
References
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmtech.com [pharmtech.com]
Navigating Sal003: A Technical Guide to Avoiding Common Experimental Pitfalls
For Researchers, Scientists, and Drug Development Professionals
Sal003 is a potent, cell-permeable inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase. As a derivative of salubrinal with improved aqueous solubility, it serves as a valuable tool for studying the unfolded protein response (UPR) and cellular stress pathways.[1] However, like any experimental compound, its effective use requires careful attention to its properties and potential for experimental variability. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid common pitfalls and ensure the generation of reliable and reproducible data.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling and application of this compound in a question-and-answer format.
1. Solubility and Compound Preparation
-
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: This is a common issue often related to the solvent or storage conditions. This compound is readily soluble in DMSO but is insoluble in water and ethanol.[2] Ensure you are using fresh, anhydrous DMSO, as DMSO that has absorbed moisture will have reduced solvating capacity for this compound.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3] For in vivo studies, a common formulation involves a multi-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which may require sonication to create a uniform suspension.
-
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the compound's integrity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 100 mM).
-
Storage:
-
Solid Form: Store the powder at -20°C for up to 3 years. It is advisable to store it under desiccating conditions and protected from light, as the compound can be sensitive to air and light.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month.
-
-
In Vivo Working Solutions: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.
-
| Storage Condition | Form | Duration |
| -20°C | Powder | Up to 3 years |
| -80°C | In Solvent | Up to 1 year |
| -20°C | In Solvent | Up to 1 month |
2. Experimental Design and Dosing
-
Q3: I'm observing unexpected cytotoxicity in my cell cultures. Could this be related to the this compound concentration?
A3: Yes, high concentrations of this compound can lead to cytotoxicity. Studies have shown that this compound can inhibit cell proliferation at concentrations of 20 μM or higher. One study on nucleus pulposus cells found that concentrations of 10 μM or higher exhibited cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. A concentration of 5 μM was found to be effective without inhibiting proliferation in one study.
-
Q4: How does this compound impact overall protein synthesis, and should I be concerned about off-target effects?
A4: this compound functions by increasing the phosphorylation of eIF2α, which is a key regulator of translation initiation. A primary consequence of increased p-eIF2α is the attenuation of global protein synthesis. However, this also leads to the preferential translation of certain mRNAs, such as that of the transcription factor ATF4. While this compound is described as a specific inhibitor of eIF2α phosphatase, it is a small molecule and the potential for off-target effects should always be considered. Non-selective inhibition of eIF2α dephosphorylation can be toxic to cells. It is good practice to include appropriate controls in your experiments, such as examining the effects in knockout or knockdown models for components of the eIF2α signaling pathway where feasible.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Dose-Response Determination (Recommended):
-
Prepare a serial dilution of the this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 μM).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable method (e.g., MTT or CCK-8 assay) to determine the optimal non-toxic working concentration.
-
-
Experimental Treatment:
-
Based on the dose-response data, treat cells with the optimal concentration of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubate for the desired time before proceeding with downstream analysis (e.g., Western blotting for p-eIF2α, qPCR for target genes).
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is for preparing a suspended solution suitable for intraperitoneal or oral injection.
-
Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation:
-
In a sterile microcentrifuge tube, add 400 μL of PEG300.
-
Add 100 μL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 μL of sterile saline to bring the total volume to 1 mL.
-
-
Solubilization: If precipitation or phase separation is observed, use sonication to create a uniform suspension.
-
Administration: The final concentration of this suspension is 2.5 mg/mL. The solution should be prepared fresh on the day of injection.
Visualizing this compound's Mechanism of Action
To better understand the cellular pathways affected by this compound, the following diagrams illustrate its mechanism of action and the experimental workflow for its use.
References
- 1. Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of Sal003 on eIF2α Phosphatase
This guide provides a comprehensive comparison of Sal003 and other known inhibitors of eukaryotic initiation factor 2α (eIF2α) phosphatase. It is intended for researchers, scientists, and drug development professionals interested in modulating the integrated stress response (ISR) through the inhibition of eIF2α dephosphorylation. This document presents supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the relevant signaling pathway and experimental workflows.
Introduction to eIF2α Phosphatase Inhibition
Phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) is a critical event in the integrated stress response (ISR), a conserved signaling network activated by various cellular stresses, including endoplasmic reticulum (ER) stress, viral infection, and amino acid deprivation. Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis to conserve resources while selectively promoting the translation of stress-responsive genes, such as activating transcription factor 4 (ATF4). The dephosphorylation of p-eIF2α, which allows the resumption of global translation, is primarily mediated by protein phosphatase 1 (PP1) complexed with its regulatory subunits, such as GADD34 (PPP1R15A) and CReP (PPP1R15B). Inhibition of this dephosphorylation process can prolong the protective effects of the ISR and is a promising therapeutic strategy for diseases associated with protein misfolding and ER stress.
This compound is a potent and cell-permeable inhibitor of eIF2α phosphatase.[1][2][3][4] It is a derivative of salubrinal, another well-characterized inhibitor of eIF2α dephosphorylation. This guide compares this compound with salubrinal and two other compounds, guanabenz and Sephin1, which have also been reported to modulate eIF2α phosphorylation levels, albeit through potentially different mechanisms.
Quantitative Comparison of eIF2α Phosphatase Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound and its alternatives. While direct, side-by-side IC50 or Ki values for the inhibition of the eIF2α phosphatase complex are not consistently available in the literature for all compounds, this table provides effective concentrations observed in cellular assays, which is crucial for experimental design.
| Inhibitor | Target(s) | Mechanism of Action | Reported Cellular Efficacy | Key References |
| This compound | eIF2α phosphatase complexes | Potent, specific, and cell-permeable inhibitor of eIF2α dephosphorylation. A derivative of salubrinal. | Sharply increases eIF2α phosphorylation in mouse embryonic fibroblasts at 20 µM. Enhances apoptotic signaling in response to subtilase cytotoxin at 10 µM. | |
| Salubrinal | eIF2α phosphatase complexes (specifically PP1/GADD34) | Selective inhibitor of eIF2α dephosphorylation. | EC50 of ~15 µM for protection against ER stress-induced apoptosis. IC50 of ~3 µM for inhibiting herpes simplex virus replication. | |
| Guanabenz | PPP1R15A (GADD34) regulatory subunit of PP1 | Reported to selectively bind to PPP1R15A, disrupting the stress-induced dephosphorylation of eIF2α. However, some studies suggest it may act independently of GADD34. | Prolongs eIF2α phosphorylation in stressed cells. | |
| Sephin1 | PPP1R15A (GADD34) regulatory subunit of PP1 | Selectively binds and inhibits the stress-induced PPP1R15A, but not the constitutive PPP1R15B. Some in vitro studies have questioned its direct inhibitory effect on the phosphatase complex. | Prolongs eIF2α phosphorylation after stress and protects cells from cytotoxic ER stress. |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the inhibitory effect of this compound and its alternatives on eIF2α phosphatase.
In Vitro eIF2α Phosphatase Activity Assay (Malachite Green Assay)
This assay directly measures the enzymatic activity of the eIF2α phosphatase complex by quantifying the release of free phosphate from a phosphorylated substrate.
Materials:
-
Purified recombinant eIF2α (phosphorylated)
-
Purified recombinant PP1c and PPP1R15A/GADD34
-
Inhibitors (this compound, Salubrinal, Guanabenz, Sephin1) dissolved in DMSO
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Phosphatase Complex: In a microcentrifuge tube on ice, combine purified PP1c and PPP1R15A in the assay buffer to form the active phosphatase complex. The optimal ratio should be determined empirically.
-
Inhibitor Pre-incubation: Add the desired concentrations of the inhibitor (or DMSO as a vehicle control) to the wells of a 96-well plate. Then, add the pre-formed phosphatase complex to each well. Incubate for 15-30 minutes at room temperature.
-
Initiate the Reaction: Add the phosphorylated eIF2α substrate to each well to start the dephosphorylation reaction. The final reaction volume should be consistent across all wells.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Stop the Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will form a colored complex with the free phosphate released during the reaction.
-
Measure Absorbance: Read the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Construct a phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Western Blot Analysis of Phospho-eIF2α
This is a crucial cell-based assay to confirm that the inhibitor increases the level of phosphorylated eIF2α in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, MEFs, or a disease-relevant cell line)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Inhibitors (this compound, Salubrinal, Guanabenz, Sephin1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-eIF2α (Ser51) and mouse anti-total eIF2α
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Pre-treat the cells with the desired concentrations of the inhibitor for 1-2 hours. Then, add an ER stress inducer (e.g., 1 µg/mL Tunicamycin) for the desired time (e.g., 2, 4, 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize the phospho-eIF2α signal, the membrane can be stripped and re-probed with an antibody against total eIF2α.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The ratio of phospho-eIF2α to total eIF2α will indicate the effect of the inhibitor.
Cell Viability Assay under ER Stress
This assay assesses the cytoprotective effect of the inhibitors against ER stress-induced cell death.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
ER stress inducer (e.g., Tunicamycin)
-
Inhibitors (this compound, Salubrinal, Guanabenz, Sephin1)
-
MTT or WST-1 cell viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the inhibitor in the presence or absence of a fixed concentration of an ER stress inducer (e.g., Tunicamycin). Include appropriate controls (untreated cells, cells with DMSO vehicle, cells with only the ER stress inducer). Incubate for a specified period (e.g., 24-48 hours).
-
Addition of Viability Reagent: Add the MTT or WST-1 reagent to each well according to the manufacturer's protocol and incubate for the recommended time (typically 1-4 hours).
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. This will demonstrate whether the inhibitor can rescue cells from ER stress-induced death.
Visualizations
Signaling Pathway of eIF2α Phosphorylation and Dephosphorylation
Caption: The eIF2α phosphorylation signaling pathway.
Experimental Workflow for Validating eIF2α Phosphatase Inhibitors
Caption: Workflow for validating eIF2α phosphatase inhibitors.
References
A Comparative Guide to the Potency of Sal003 and Salubrinal: eIF2α Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sal003 and salubrinal, two widely used small molecule inhibitors of eukaryotic translation initiation factor 2α (eIF2α) dephosphorylation. Both compounds are instrumental in studying the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathways. This document outlines their mechanisms of action, comparative potency based on available data, and detailed experimental protocols for their evaluation.
Mechanism of Action and the PERK Pathway
Both this compound and salubrinal exert their effects by inhibiting the protein phosphatase 1 (PP1) complex, specifically the GADD34/PP1c and CReP/PP1c holoenzymes, which are responsible for the dephosphorylation of eIF2α at Serine 51.[1][2] This inhibition leads to a sustained increase in the levels of phosphorylated eIF2α (p-eIF2α).
Under conditions of ER stress, the accumulation of unfolded or misfolded proteins activates several signaling pathways, including the PERK (PKR-like endoplasmic reticulum kinase) pathway. Activated PERK phosphorylates eIF2α, which in turn attenuates global protein synthesis, reducing the protein load on the ER. However, it selectively enhances the translation of certain mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4 then upregulates genes involved in stress adaptation and, if the stress is prolonged, apoptosis. By preventing the dephosphorylation of eIF2α, this compound and salubrinal prolong this adaptive response.
Potency Comparison: this compound vs. Salubrinal
| Compound | Parameter | Value | Cell Line / System | Experimental Context | Source |
| Salubrinal | EC50 | ~15 µM | Cell-free assay | Inhibition of ER stress-mediated apoptosis | |
| IC50 | ~3 µM | Vero cells | Inhibition of Herpes Simplex Virus (HSV) replication | ||
| IC50 | 3.37 µM | LP-1 cells | Growth inhibition | ||
| Effective Conc. | 10-100 µM | Various | In vitro cytoprotection and ER stress induction | ||
| This compound | Qualitative | More potent and soluble analog of salubrinal | - | General description | |
| Effective Conc. | 10-30 µM | Mouse Embryonic Fibroblasts (MEFs), Corneal Epithelial Cells | Induction of eIF2α phosphorylation, Inhibition of GADD34/PP1 phosphatase activity |
Note: The provided values for Salubrinal are from different experimental setups and should not be directly compared as absolute measures of potency across different assays. The information for this compound's higher potency is currently qualitative. Researchers should determine the optimal concentration for their specific experimental system.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the potency and effects of this compound and salubrinal.
Experimental Workflow for Compound Evaluation
References
- 1. Experimental Evidence Shows Salubrinal, an eIF2α Dephosphorylation Inhibitor, Reduces Xenotoxicant-Induced Cellular Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies of salubrinal and its analogs as inhibitors of the GADD34:PP1 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Sal003 and Other PERK Inhibitors in Endoplasmic Reticulum (ER) Stress Studies
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). One of the three main branches of the UPR is mediated by the protein kinase R (PKR)-like ER kinase, or PERK. Chronic ER stress and sustained PERK activation are implicated in a variety of diseases, including cancer and neurodegenerative disorders, making the modulation of this pathway a significant area of therapeutic interest.
This guide provides a comparative overview of Sal003, an indirect modulator of the PERK pathway, and several direct PERK inhibitors, offering insights into their mechanisms of action, potency, and experimental applications in the study of ER stress.
Mechanism of Action: A Tale of Two Strategies
A crucial distinction lies in the mechanism of action between this compound and other compounds discussed in this guide. While often grouped with PERK inhibitors, this compound does not directly inhibit the kinase activity of PERK. Instead, it targets a downstream component of the pathway.
Direct PERK Inhibitors: Compounds such as GSK2606414, GSK2656157, AMG PERK 44, and HC-5404 are ATP-competitive inhibitors that directly bind to the kinase domain of PERK, preventing its autophosphorylation and subsequent activation. This blockade halts the downstream signaling cascade at its origin.
This compound: An eIF2α Phosphatase Inhibitor: this compound acts by inhibiting the phosphatase complexes that dephosphorylate the eukaryotic translation initiation factor 2α (eIF2α).[1][2] PERK's primary role upon activation is to phosphorylate eIF2α. By preventing the dephosphorylation of p-eIF2α, this compound effectively prolongs the downstream effects of PERK activation, leading to a sustained attenuation of global protein synthesis. This compound is a derivative of salubrinal with improved aqueous solubility.[3]
This fundamental difference in their mechanism of action is critical when interpreting experimental results and designing studies to probe the PERK signaling pathway.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and various PERK inhibitors. It is important to note that a direct comparison of IC50 values for this compound with direct PERK inhibitors is not appropriate due to their different molecular targets.
| Compound | Target | IC50 (in vitro) | Key Findings |
| This compound | eIF2α Phosphatase | Not Applicable | Potent, cell-permeable inhibitor of eIF2α dephosphorylation.[1] Increases and sustains levels of p-eIF2α.[2] |
| GSK2606414 | PERK | 0.4 nM | Potent and selective PERK inhibitor. Orally bioavailable and crosses the blood-brain barrier. |
| GSK2656157 | PERK | 0.9 nM | Highly selective, ATP-competitive PERK inhibitor. |
| AMG PERK 44 | PERK | 6 nM | Potent and selective PERK inhibitor. |
| HC-5404 | PERK | Not specified in reviewed literature | Potent and selective PERK inhibitor currently in clinical trials. |
Comparative Effects on Downstream Signaling
The efficacy of these inhibitors is often assessed by their impact on the downstream components of the PERK signaling pathway. Under ER stress, activated PERK phosphorylates eIF2α, which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of various genes, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).
| Compound | Effect on p-PERK | Effect on p-eIF2α | Effect on ATF4 | Effect on CHOP |
| This compound | No direct effect | Increases/Sustains | Downregulates (in some contexts) | Downregulates (in some contexts) |
| GSK2606414 | Decreases | Decreases | Decreases | Decreases |
| GSK2656157 | Decreases | Decreases | Decreases | Decreases |
| AMG PERK 44 | Decreases | Decreases | Decreases | Not specified in reviewed literature |
| HC-5404 | Decreases | Not specified in reviewed literature | Increases (as a compensatory response) | Not specified in reviewed literature |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in the study of ER stress and PERK pathway modulation.
PERK Kinase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the kinase activity of PERK in a cell-free system.
Materials:
-
Recombinant human PERK kinase domain
-
Recombinant human eIF2α substrate
-
ATP (with [γ-³²P]ATP for radioactive detection or unlabeled for non-radioactive methods)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or plate reader (depending on the detection method)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PERK enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the eIF2α substrate and ATP (containing a tracer amount of [γ-³²P]ATP).
-
Allow the reaction to proceed for a specific time (e.g., 60-90 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the eIF2α substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Western Blot Analysis of PERK Pathway Activation
This method is used to detect the levels of total and phosphorylated proteins in the PERK signaling pathway within cell lysates.
Materials:
-
Cell culture reagents
-
ER stress inducer (e.g., thapsigargin, tunicamycin)
-
Test compounds (this compound, PERK inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an ER stress inducer (e.g., 1 µM thapsigargin) for the desired duration (e.g., 2, 4, 8, 16 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay
This assay determines the effect of the inhibitors on cell survival under conditions of ER stress.
Materials:
-
Cell culture reagents
-
96-well cell culture plates
-
ER stress inducer (e.g., thapsigargin, tunicamycin)
-
Test compounds
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound in the presence or absence of an ER stress inducer. Include appropriate vehicle controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the PERK signaling pathway and a typical experimental workflow for studying these inhibitors.
Caption: The PERK signaling pathway in ER stress and points of inhibition.
Caption: A typical experimental workflow for comparing ER stress inhibitors.
Conclusion
The study of the PERK signaling pathway in ER stress is a rapidly evolving field with significant therapeutic implications. While direct PERK inhibitors like GSK2606414, GSK2656157, AMG PERK 44, and HC-5404 offer a clear mechanism for blocking the pathway at its source, compounds like this compound provide an alternative approach by modulating downstream events. The choice of inhibitor will depend on the specific research question. Direct PERK inhibitors are ideal for studying the consequences of complete PERK pathway ablation, whereas this compound is better suited for investigating the effects of sustained eIF2α phosphorylation. A thorough understanding of their distinct mechanisms of action is paramount for the accurate interpretation of experimental data and the advancement of novel therapeutic strategies targeting ER stress-related diseases.
References
Comparative Analysis of Sal003's Effects Across Diverse Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the effects of Sal003 across various cell types. This compound, a potent and cell-permeable inhibitor of eukaryotic translation initiation factor 2α (eIF2α) phosphatase, modulates the Integrated Stress Response (ISR) and has demonstrated varied and context-dependent effects on cellular processes such as proliferation, apoptosis, and extracellular matrix homeostasis.
This guide synthesizes available experimental data to offer a clear comparison of this compound's performance, supported by detailed methodologies for key experiments and visual representations of the underlying signaling pathways.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the dephosphorylation of eIF2α.[1][2][3] This leads to an accumulation of phosphorylated eIF2α (p-eIF2α), a key event in the ISR. Increased p-eIF2α levels globally attenuate protein synthesis to conserve resources during cellular stress. Paradoxically, it also selectively promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[4] ATF4, in turn, orchestrates the expression of a wide array of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[4] The cellular outcome of this compound treatment is therefore highly dependent on the cell type, the nature of the co-existing cellular stress, and the duration of exposure.
Comparative Effects of this compound on Different Cell Types
The cellular response to this compound varies significantly across different cell types, ranging from promoting survival and tissue homeostasis to inducing apoptosis. The following tables summarize the quantitative effects of this compound as reported in various studies.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Type | Species | Concentration | Duration | Assay | Observed Effect | Reference |
| Nucleus Pulposus (NP) Cells | Rat | 0-40 µM | 24 h | CCK-8 | No significant toxicity up to 20 µM. 5 µM promoted proliferation at 48h and 72h. | |
| Dyskeratosis Nigricans (DN) Fibroblasts | Human | ≥ 5 µM | Not Specified | Toxicity Assay | Profound toxicity observed. 2.5 µM showed no toxicity. | |
| Human Renal Proximal Tubular Cells (HK-2) | Human | 5 µM | 1 h pre-treatment | Not Specified | Reduced cisplatin-induced apoptosis. |
Table 2: Effects of this compound on Apoptosis
| Cell Type | Species | Concentration | Co-treatment | Duration | Observed Effect | Reference | |---|---|---|---|---|---| | Nucleus Pulposus (NP) Cells | Rat | 5 µM | Thapsigargin (Tg) | 2 h pre-treatment | Inhibited Tg-induced apoptosis; decreased Bax and cleaved caspase-3, increased Bcl-2. | | | HeLa Cells | Human | 10 µM | Subtilase cytotoxin (SubAB) | 1 h | Enhanced SubAB-induced apoptotic signaling and caspase-7 activation. | | | Human Renal Proximal Tubular Cells (HK-2) | Human | 5 µM | Cisplatin | 1 h pre-treatment | Reduced cisplatin-induced apoptosis and caspase-3 activity. | | | Breast Cancer Cells (HCC-1419, MCF-7, MDA-MB-231) | Human | Not Specified | SH003 (Herbal Medicine) | Not Specified | SH003, which induces ER stress, caused apoptosis. This compound's pathway is implicated. | |
Table 3: Effects of this compound on Gene and Protein Expression
| Cell Type | Species | Concentration | Co-treatment | Duration | Target | Change | Reference | |---|---|---|---|---|---|---| | Nucleus Pulposus (NP) Cells | Rat | 5 µM | Thapsigargin (Tg) | 2 h pre-treatment | ATF4, ATF6, BiP, CHOP, IRE1α, XBP-1s mRNA & protein | Decreased | | | Nucleus Pulposus (NP) Cells | Rat | 5 µM | Thapsigargin (Tg) | 2 h pre-treatment | Aggrecan | Increased | | | Nucleus Pulposus (NP) Cells | Rat | 5 µM | Thapsigargin (Tg) | 2 h pre-treatment | MMP3, MMP9, MMP13 | Decreased | | | Mouse Embryonic Fibroblasts (MEFs) | Mouse | 20 µM | None | 1-12 h | p-eIF2α | Sharply Increased | | | Dyskeratosis Nigricans (DN) Fibroblasts | Human | 2.5 µM | None | Not Specified | p-eIF2α | 2.4-fold Increase | | | Dyskeratosis Nigricans (DN) Fibroblasts | Human | 2.5 µM | None | Not Specified | ATF4 | >30-fold Increase | | | Min6 Cells (β-cell line) | Not Specified | Not Specified | Thapsigargin (Tg) | Not Specified | ATF4 | Implicated in induction of aminoacyl-tRNA synthetase and AA transporter genes | | | Human Renal Proximal Tubular Cells (HK-2) | Human | 5 µM | Cisplatin | 1 h pre-treatment | p-eIF2α | Increased | | | Human Renal Proximal Tubular Cells (HK-2) | Human | 5 µM | Cisplatin | 1 h pre-treatment | p53 activation | Suppressed | | | Human Renal Proximal Tubular Cells (HK-2) | Human | 5 µM | Cisplatin | 4 h | ROS production | Decreased | |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
This compound Mechanism of Action and the PERK Pathway
References
- 1. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Self-defeating Anabolic Program Leads to β-Cell Apoptosis in Endoplasmic Reticulum Stress-induced Diabetes via Regulation of Amino Acid Flux - PMC [pmc.ncbi.nlm.nih.gov]
Sal003 vs. Guanabenz: A Comparative Guide to eIF2α Phosphorylation Modulators
For Researchers, Scientists, and Drug Development Professionals
The modulation of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation is a critical control point in the Integrated Stress Response (ISR), a fundamental cellular pathway that governs protein synthesis and stress adaptation. Dysregulation of the ISR is implicated in a range of diseases, from neurodegeneration to metabolic disorders, making pharmacological modulation of eIF2α phosphorylation a key therapeutic strategy.
This guide provides an objective comparison of two widely studied small molecules, Sal003 and Guanabenz, that both lead to an increase in eIF2α phosphorylation but through distinct and debated mechanisms. We present a summary of their actions, supporting experimental data, detailed protocols for comparative analysis, and visualizations of the underlying biological and experimental frameworks.
Mechanism of Action: Targeting the eIF2α Phosphorylation Cycle
Phosphorylation of eIF2α at Serine 51 is a key translational control mechanism. Under cellular stress (e.g., endoplasmic reticulum stress, viral infection, amino acid deprivation), specific kinases such as PERK, PKR, GCN2, and HRI are activated and phosphorylate eIF2α. This phosphorylation event reduces global protein synthesis to conserve resources but selectively enhances the translation of certain mRNAs, like that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.
The return to homeostasis is mediated by the dephosphorylation of eIF2α. This is primarily carried out by a phosphatase complex consisting of the catalytic subunit of Protein Phosphatase 1 (PP1) and one of its regulatory subunits, either the stress-inducible GADD34 (also known as PPP1R15A) or the constitutively expressed CReP (PPP1R15B).[1][2][3][4] this compound and Guanabenz both interfere with this dephosphorylation step, thereby sustaining the phosphorylated state of eIF2α (p-eIF2α).
This compound: A direct and potent inhibitor of the eIF2α phosphatase. This compound, a more soluble and potent analog of salubrinal, functions as a cell-permeable inhibitor of the cellular phosphatase complexes that dephosphorylate eIF2α.[5] By blocking the action of the GADD34/CReP-PP1 holophosphatase, it directly prevents the removal of the phosphate group from eIF2α, leading to a sharp and sustained increase in its phosphorylation levels.
Guanabenz: An antihypertensive drug with a complex effect on the ISR. Guanabenz is an FDA-approved α2-adrenergic receptor agonist used to treat hypertension. It was later identified to have protective effects in models of protein-misfolding diseases, with studies suggesting it selectively inhibits the GADD34-PP1 complex without affecting the CReP-PP1 complex. This action was proposed to prolong eIF2α phosphorylation and delay translational recovery during ER stress. However, this mechanism has been contested, with some in vitro studies showing Guanabenz does not directly disrupt the GADD34-PP1 complex or inhibit its enzymatic activity. Other reports suggest its effects on pathways like TLR9 signaling are independent of GADD34 activity. Therefore, while Guanabenz does increase p-eIF2α levels in cellular and animal models, its precise molecular target within the ISR remains a subject of investigation.
Comparative Data on eIF2α Phosphorylation
The following table summarizes quantitative data from studies evaluating the effects of this compound and Guanabenz on eIF2α phosphorylation.
| Feature | This compound | Guanabenz | References |
| Primary Mechanism | Potent inhibitor of eIF2α phosphatases (GADD34/CReP-PP1). | Proposed selective inhibitor of the GADD34-PP1 complex; mechanism is debated. Also an α2-adrenergic agonist. | |
| Effective Concentration | 5-20 µM sharply increases p-eIF2α in various cell lines (e.g., MEFs, NP cells). | 5-10 µM significantly increases p-eIF2α in 3T3 fibroblasts. | |
| Observed Effect | Sharply and significantly increases the ratio of p-eIF2α to total eIF2α. | Moderately to significantly increases the ratio of p-eIF2α to total eIF2α. | |
| Specificity | Acts on the general eIF2α phosphatase complex. | Proposed to be selective for the GADD34-containing complex over the CReP complex, but this is controversial. | |
| Off-Target Effects | Primarily studied for its role in ISR modulation. | Well-established α2-adrenergic agonist activity, which is its primary clinical use. |
Experimental Protocols
Western Blot Analysis of eIF2α Phosphorylation
This is the most common method to quantify the relative levels of phosphorylated eIF2α.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Mouse Embryonic Fibroblasts, HeLa, or a cell line relevant to the research) at a suitable density. Allow cells to adhere overnight.
-
Compound Incubation: Treat cells with varying concentrations of this compound (e.g., 1-20 µM), Guanabenz (e.g., 1-20 µM), or a vehicle control (e.g., DMSO) for a specified time course (e.g., 1, 4, 8, 12 hours). A positive control using an ER stress inducer like Thapsigargin (e.g., 1 µM) or Tunicamycin can be included.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg), separate proteins by SDS-polyacrylamide gel electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated eIF2α (p-eIF2α Ser51) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total eIF2α. An antibody against a housekeeping protein like β-actin or GAPDH can also be used.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-eIF2α to total eIF2α for each condition.
In Vitro Phosphatase Assay
This assay directly tests the ability of a compound to inhibit the enzymatic activity of the eIF2α holophosphatase complex. This is crucial for determining a direct mechanism of action, as was done to question the direct effect of Guanabenz.
Methodology:
-
Reagent Preparation:
-
Purify recombinant components: the PP1 catalytic subunit, the C-terminal active fragment of GADD34 (PPP1R15A), and G-actin.
-
Prepare the substrate: in vitro phosphorylate recombinant eIF2α using a kinase like PERK and radiolabel with ³²P-ATP.
-
-
Complex Assembly: Pre-incubate the PP1, GADD34, and G-actin components to allow the formation of the active ternary holophosphatase complex.
-
Inhibition Reaction: In a reaction buffer, combine the assembled holophosphatase complex with this compound, Guanabenz, or a vehicle control over a range of concentrations.
-
Dephosphorylation Reaction: Initiate the reaction by adding the ³²P-labeled p-eIF2α substrate. Allow the reaction to proceed for a set time at 30°C.
-
Quantification: Stop the reaction and separate the components by SDS-PAGE. Expose the gel to a phosphor screen and quantify the remaining ³²P signal in the eIF2α band.
-
Data Analysis: Calculate the rate of dephosphorylation for each condition. Determine the IC50 value for compounds that show direct inhibition.
Mandatory Visualizations
Signaling Pathway of eIF2α Phosphorylation and Dephosphorylation
Caption: The Integrated Stress Response (ISR) pathway highlighting eIF2α phosphorylation.
Experimental Workflow for Comparing this compound and Guanabenz
References
- 1. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]
- 4. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to Sal003 and Alternatives in Memory Impairment Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sal003, a known modulator of the integrated stress response (ISR), with alternative compounds used in the study of memory impairment. The information presented is intended to assist researchers in selecting the appropriate tools for their specific experimental needs, with a focus on mechanism of action, experimental data, and detailed protocols.
Introduction to this compound and the PERK/eIF2α/ATF4 Pathway
This compound is a small molecule that impairs memory formation by inhibiting the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This leads to a sustained increase in phosphorylated eIF2α (p-eIF2α), a key event in the ISR. The elevation of p-eIF2α attenuates global protein synthesis but selectively enhances the translation of certain mRNAs, including Activating Transcription Factor 4 (ATF4). Increased ATF4 expression in the hippocampus has been shown to be a repressor of long-term potentiation (LTP) and memory consolidation. The primary upstream kinase responsible for eIF2α phosphorylation in the context of many cellular stresses relevant to neurodegeneration is the PKR-like endoplasmic reticulum kinase (PERK).
Comparative Analysis of ISR Modulators
This section compares this compound with other compounds that modulate the PERK/eIF2α/ATF4 signaling pathway, offering researchers a broader perspective on available tools to investigate memory processes.
Table 1: Quantitative Comparison of this compound and Alternatives on Memory Tasks
| Compound | Target | Typical In Vivo Dose (Rodent) | Model | Memory Task | Key Findings on Memory |
| This compound | eIF2α phosphatase inhibitor | 20 µM (intrahippocampal) | Rat | Contextual Fear Conditioning | Impairs contextual memory[1] |
| ISRIB | eIF2B activator (downstream of p-eIF2α) | 0.25 - 5 mg/kg (i.p.) | Aged Mice, AD model rats | Morris Water Maze, Radial Arm Water Maze | Reverses age-related spatial memory deficits; improves cognitive function in AD models[2][3][4][5] |
| Salubrinal | eIF2α phosphatase inhibitor | 1 mg/kg (i.p.) | TBI Mice | Y-maze, Novel Object Recognition | Improves memory deficits following traumatic brain injury |
| Guanabenz | α2-adrenergic agonist; modulates eIF2α dephosphorylation | 1 mg/kg | Rat (STZ-induced AD model) | Morris Water Maze | Mitigates cognitive impairment |
| GSK2606414 | PERK inhibitor | 50 - 150 mg/kg (oral gavage) | Ischemia/Reperfusion Rats | Novel Object Recognition | Improves recognition memory |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
PERK/eIF2α/ATF4 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of the ISR abrogates mGluR5-dependent long-term depression and spatial memory deficits in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule cognitive enhancer reverses age-related memory decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Sal003
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal protocols for Sal003 (CAS: 1164470-53-4). Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Chemical and Physical Properties
This compound is a potent, cell-permeable inhibitor of eukaryotic translation initiation factor 2 alpha (eIF2α) phosphatase.[1] It is an analog of Salubrinal with enhanced aqueous solubility.[2]
| Property | Value | Source |
| CAS Number | 1164470-53-4 | [3] |
| Molecular Formula | C₁₈H₁₅Cl₄N₃OS | [3] |
| Molecular Weight | 463.2 g/mol | |
| Appearance | Off-white solid | |
| Solubility | DMSO: up to 100 mM | |
| DMF: 30 mg/ml | ||
| DMSO:PBS (pH 7.2) (1:2): 0.33 mg/ml | ||
| Purity | ≥95% to >99% (vendor dependent) | |
| Storage | -20°C, store in the dark, under desiccating conditions |
Hazard Identification and Safety Precautions
This compound is classified as hazardous to the aquatic environment with long-lasting effects (H410).
GHS Pictogram:
Signal Word: Warning
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container in accordance with local regulation. |
Proper Disposal Procedures
Disposal of this compound and its containers must be handled as hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all this compound waste, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, vials), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Aquatic Hazard").
-
-
Storage Pending Disposal:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Mechanism of Action and Experimental Workflow
This compound is a potent inhibitor of the phosphatase complexes that dephosphorylate eukaryotic translation initiation factor 2α (eIF2α). This leads to an accumulation of phosphorylated eIF2α (eIF2α-P), which in turn inhibits global protein synthesis.
Signaling Pathway of this compound Action
Caption: this compound inhibits the GADD34/PP1c phosphatase complex, increasing p-eIF2α levels.
Experimental Protocol: In Vitro eIF2α Phosphorylation Assay
This protocol outlines a general method to assess the effect of this compound on eIF2α phosphorylation in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate mouse embryonic fibroblasts (MEFs) or other suitable cells in a multi-well plate and culture overnight.
-
Prepare stock solutions of this compound in DMSO (e.g., 10 mM).
-
Treat cells with varying concentrations of this compound (e.g., 1-10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize protein amounts for all samples and prepare for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated-eIF2α (p-eIF2α) and total eIF2α. A loading control (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of p-eIF2α to total eIF2α for each treatment condition to determine the effect of this compound on eIF2α phosphorylation.
-
References
Essential Safety and Handling Protocols for Sal003
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Sal003, a potent and cell-permeable inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment when handling this compound, based on the available Safety Data Sheet (SDS). Proper selection and use of PPE are the first line of defense against potential exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. If contact occurs, wash the area with plenty of soap and water.[1] |
| Eye/Face Protection | Safety glasses with side shields or goggles; face shield if splashing is a risk | To protect eyes from dust or splashes. If contact occurs, rinse cautiously with water for several minutes.[1] |
| Skin and Body Protection | Laboratory coat or other protective clothing | To prevent contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | To prevent inhalation. If inhalation occurs, move the person to fresh air.[1] |
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Following this workflow diligently will minimize the risk of contamination and exposure.
Figure 1. Workflow for safe handling and disposal of this compound.
Disposal Plan
All waste materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be disposed of in accordance with local, state, and federal regulations for chemical waste. It is imperative to prevent the release of this compound into the environment as it is classified as very toxic to aquatic life with long-lasting effects. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

